Product packaging for Methyl N-(4-methylpyridin-3-yl)carbamate(Cat. No.:CAS No. 694495-63-1)

Methyl N-(4-methylpyridin-3-yl)carbamate

Cat. No.: B1339633
CAS No.: 694495-63-1
M. Wt: 166.18 g/mol
InChI Key: FTEFYIXMXZZAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl N-(4-methylpyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B1339633 Methyl N-(4-methylpyridin-3-yl)carbamate CAS No. 694495-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(4-methylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEFYIXMXZZAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470362
Record name Methyl N-(4-methylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694495-63-1
Record name Methyl N-(4-methylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl N-(4-methylpyridin-3-yl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl N-(4-methylpyridin-3-yl)carbamate, a key building block in medicinal chemistry and drug discovery. This document details the synthetic pathways, experimental protocols, and relevant chemical data to support research and development in this area.

Introduction

This compound is a carbamate derivative of 4-methyl-3-aminopyridine. Carbamate functional groups are prevalent in a wide array of pharmaceuticals and agrochemicals due to their chemical stability and ability to participate in hydrogen bonding, which can be crucial for molecular recognition at biological targets. The structural information for the target compound is as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
CAS Number 694495-63-1[1]
Canonical SMILES CC1=C(C=NC=C1)NC(=O)OC[1]

Synthetic Pathway Overview

The most direct and logical synthetic route to this compound involves a two-step process:

  • Synthesis of the precursor: Preparation of 3-amino-4-methylpyridine.

  • Carbamate formation: Reaction of 3-amino-4-methylpyridine with a suitable methylating carbamoylating agent, typically methyl chloroformate.

This guide will provide detailed experimental protocols for both of these key steps.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 3-Amino-4-methylpyridine cluster_step2 Step 2: Carbamate Formation 3-Halo-4-methylpyridine 3-Halo-4-methylpyridine 3-Amino-4-methylpyridine_step1 3-Amino-4-methylpyridine 3-Halo-4-methylpyridine->3-Amino-4-methylpyridine_step1 Ammonolysis Ammonia Ammonia Ammonia->3-Amino-4-methylpyridine_step1 3-Amino-4-methylpyridine_step2 3-Amino-4-methylpyridine Target_Compound This compound 3-Amino-4-methylpyridine_step2->Target_Compound Acylation Methyl_Chloroformate Methyl Chloroformate Methyl_Chloroformate->Target_Compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-4-methylpyridine

The synthesis of the key intermediate, 3-amino-4-methylpyridine, can be achieved via the ammonolysis of a 3-halo-4-methylpyridine precursor. A patented method describes the synthesis from 3-bromo-4-methylpyridine and 3-chloro-4-methylpyridine with high yields.[2]

Quantitative Data for Synthesis of 3-Amino-4-methylpyridine

Starting MaterialReagentsSolventTemperatureTimeYieldReference
3-Bromo-4-methylpyridineAmmonia (gas, 5 atm), Copper (II) sulfateMethanol160 °C8 h95%[2]
3-Bromo-4-methylpyridineConcentrated ammonia water, Copper (II) sulfateWater180 °C8 h90%[2]
3-Chloro-4-methylpyridineAmmonia (gas, 5 atm), Copper (II) sulfateMethanol180 °C24 h73%[2]

Detailed Experimental Protocol (from 3-Bromo-4-methylpyridine)

  • To a high-pressure autoclave, add 3-bromo-4-methylpyridine (150 g), methanol (300 ml), and copper (II) sulfate (5 g).[2]

  • Seal the autoclave and introduce ammonia gas until the internal pressure reaches 5 atm.[2]

  • Heat the reaction mixture to 160 °C and maintain this temperature with stirring for 8 hours.[2]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the excess ammonia gas in a fume hood.

  • Filter the reaction mixture by suction filtration to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.[2]

  • Recrystallize the solid from ethyl acetate to yield 3-amino-4-methylpyridine (89 g, 95% yield).[2]

Step 2: Synthesis of this compound

General Experimental Protocol

  • Dissolve 3-amino-4-methylpyridine in a suitable aprotic solvent such as dichloromethane, tetrahydrofuran, or ethyl acetate.

  • Add an equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add one equivalent of methyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Reaction_Scheme cluster_reactants Reactants cluster_products Products 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine plus1 + Methyl_Chloroformate Methyl Chloroformate arrow -> Target_Compound This compound arrow->Target_Compound Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) plus2 + HCl

Caption: Reaction scheme for the formation of the target carbamate.

Safety Considerations

  • 3-Halo-4-methylpyridines: These are halogenated aromatic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Ammonia: Concentrated ammonia solutions and ammonia gas are corrosive and have a strong odor. Work in a well-ventilated area and use appropriate respiratory protection. High-pressure reactions with ammonia should only be conducted in a properly rated and maintained autoclave by trained personnel.

  • Methyl Chloroformate: This is a highly toxic and corrosive liquid. It is a lachrymator and should be handled with extreme care in a fume hood, using appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents such as methanol, dichloromethane, and ethyl acetate are flammable and have varying levels of toxicity. Handle them in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of this compound is a straightforward process that can be accomplished in two main steps with good overall yield. The synthesis of the 3-amino-4-methylpyridine intermediate is well-documented and can be achieved in high yields. The subsequent carbamate formation is a standard organic transformation. This guide provides the necessary information for the successful synthesis and further investigation of this compound in various research and development applications.

References

Unraveling the Putative Mechanism of Action of Methyl N-(4-methylpyridin-3-yl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly accessible research specifically detailing the mechanism of action, quantitative biological data, and specific signaling pathways for Methyl N-(4-methylpyridin-3-yl)carbamate is limited. This guide, therefore, extrapolates its likely mechanism of action based on its chemical classification as a carbamate derivative. The information presented herein is intended for research and informational purposes and should be supplemented with direct experimental validation.

Executive Summary

This compound belongs to the carbamate class of organic compounds. Carbamates are widely recognized for their biological activity, primarily as inhibitors of acetylcholinesterase (AChE).[1][2] This enzyme plays a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine. By inhibiting AChE, carbamates lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This guide provides a detailed overview of this putative mechanism, drawing parallels from well-studied carbamates.

Core Putative Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for carbamate compounds involves the inhibition of acetylcholinesterase.[2][3] This process is characterized by the carbamylation of a serine residue within the active site of the AChE enzyme.[1]

The interaction can be summarized in the following steps:

  • Binding: The carbamate molecule docks into the active site of the acetylcholinesterase enzyme.

  • Carbamylation: The carbamate group is transferred to the hydroxyl group of a serine residue in the enzyme's active site, forming a carbamylated enzyme. This renders the enzyme inactive.

  • Reversible Inhibition: Unlike organophosphates, which cause nearly irreversible phosphorylation, the carbamylation of AChE is typically reversible.[1][3] The carbamylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme. The rate of this decarbamylation varies depending on the specific carbamate structure.

This reversible inhibition leads to an accumulation of acetylcholine at neuromuscular junctions and in the central nervous system, causing a range of physiological effects.[3]

Signaling Pathway

The following diagram illustrates the general signaling pathway affected by carbamate-mediated acetylcholinesterase inhibition.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_pre Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh_pre->AChE Hydrolysis Receptor Cholinergic Receptor ACh_pre->Receptor Binding Response Cellular Response Receptor->Response Signal Transduction Carbamate This compound Carbamate->AChE Inhibition

Caption: Putative mechanism of acetylcholinesterase inhibition by this compound.

Quantitative Data Summary

A thorough search of scientific literature and databases did not yield specific quantitative data (e.g., IC₅₀, Kᵢ values) for the biological activity of this compound. For the purpose of future research, a table structure for such data is provided below.

TargetAssay TypeIC₅₀ (nM)Kᵢ (nM)Hill SlopeReference
hAChEIn vitro enzyme inhibitionData not availableData not availableData not availableN/A
hBChEIn vitro enzyme inhibitionData not availableData not availableData not availableN/A
Cell Line XCytotoxicity Assay (MTT/XTT)Data not availableN/AData not availableN/A
Animal Model YIn vivo efficacy studyData not availableN/AN/AN/A

Experimental Protocols

Detailed experimental protocols for this compound are not available in the published literature. However, standardized assays are commonly used to evaluate the acetylcholinesterase inhibitory activity of novel compounds. A generalized protocol based on Ellman's method is provided below as a template for future studies.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil or other known AChE inhibitor (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compound or control.

  • Add the acetylcholinesterase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

The following workflow diagram illustrates this experimental process.

Ellman_Assay_Workflow A Prepare Reagents (Buffer, DTNB, ATCI, Enzyme) C Add Reagents & Compound to 96-well plate A->C B Prepare Test Compound Dilutions B->C D Pre-incubate with Enzyme C->D E Initiate Reaction with Substrate (ATCI) D->E F Measure Absorbance at 412 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Generalized workflow for an in vitro acetylcholinesterase inhibition assay.

Conclusion and Future Directions

While the precise mechanism of action for this compound has not been empirically determined, its chemical structure strongly suggests activity as a reversible acetylcholinesterase inhibitor. This mode of action is common to the broader class of carbamate compounds.[1]

Future research should focus on validating this hypothesis through direct experimental investigation. Key studies would include:

  • In vitro enzyme kinetics: To quantify the inhibitory potency (IC₅₀, Kᵢ) against both acetylcholinesterase and butyrylcholinesterase.

  • Cell-based assays: To assess the compound's effect on cell viability and cholinergic signaling in relevant neuronal cell lines.

  • In vivo studies: To evaluate the compound's pharmacokinetic profile, efficacy, and safety in appropriate animal models.

Such studies are essential to fully elucidate the pharmacological profile of this compound and to determine its potential for therapeutic or other applications.

References

Unveiling the Profile of Methyl N-(4-methylpyridin-3-yl)carbamate: A Tofacitinib-Related Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information regarding the biological activity of Methyl N-(4-methylpyridin-3-yl)carbamate. Extensive research has revealed that this compound is primarily recognized as Tofacitinib Impurity 52 , a process-related impurity or synthetic intermediate in the manufacturing of Tofacitinib. Tofacitinib is a Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis.

Currently, there is a notable absence of publicly available data specifically detailing the biological activity, pharmacological effects, or toxicological profile of this compound itself. The general classification of some carbamates as acetylcholinesterase inhibitors is not considered relevant in this context, given the compound's association with Tofacitinib, which operates through a distinct mechanism of action.

Contextual Understanding: Role as a Tofacitinib Impurity

Tofacitinib's therapeutic action is derived from its ability to inhibit the JAK-STAT signaling pathway, a critical component in the inflammatory processes of autoimmune diseases. The manufacturing of such a complex small molecule involves a multi-step synthetic process. During this process, various impurities, including starting materials, by-products, and degradation products, can arise. Regulatory bodies require stringent control and characterization of these impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

This compound has been identified as one such process-related impurity. Its presence in the final drug product is carefully monitored and controlled within acceptable limits as per regulatory guidelines. While the exact step of its formation is proprietary to the manufacturing process, it is understood to be a synthetic intermediate or a by-product.

Data Presentation

Due to the lack of specific studies on the biological activity of this compound, no quantitative data such as IC50, EC50, or Ki values can be provided.

Experimental Protocols

Similarly, the absence of published research on the biological effects of this specific compound means there are no experimental protocols for key assays to be detailed.

Visualizations

While a specific signaling pathway for this compound cannot be depicted due to the lack of data, a generalized workflow for the synthesis and impurity analysis of a pharmaceutical compound like Tofacitinib is presented below. This diagram illustrates the logical relationship between the synthesis process and the identification of impurities.

Tofacitinib_Synthesis_and_Impurity_Analysis Start Starting Materials Synthesis Multi-step Synthesis of Tofacitinib Start->Synthesis Crude_API Crude Tofacitinib API Synthesis->Crude_API Impurity_Formation Formation of Impurities (e.g., this compound) Synthesis->Impurity_Formation Purification Purification Process Crude_API->Purification Final_API Final Tofacitinib API Purification->Final_API Analysis Impurity Profiling and Quantification (e.g., HPLC, LC-MS) Final_API->Analysis Impurity_Formation->Crude_API Specification Regulatory Specification (Acceptable Limits) Analysis->Specification

Caption: Generalized workflow for pharmaceutical synthesis and impurity control.

Conclusion

Spectroscopic Characterization of Methyl N-(4-methylpyridin-3-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl N-(4-methylpyridin-3-yl)carbamate is a chemical compound of interest in various research domains, including medicinal chemistry and drug development. Its structural elucidation and purity assessment are paramount for any scientific investigation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule. While publicly accessible experimental spectroscopic data for this compound is limited, this technical guide provides an in-depth overview of the principles of these techniques and the expected spectral features for this specific compound. This document also outlines generalized experimental protocols for acquiring such data, serving as a valuable resource for researchers.

Chemical Structure

The chemical structure of this compound is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the pyridine ring, the carbamate linkage, and the methyl groups.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3 - 8.1d1HPyridine H
~8.1 - 7.9d1HPyridine H
~7.2 - 7.0m1HPyridine H
~7.0 - 6.8br s1HN-H
~3.8s3HO-CH₃
~2.3s3HAr-CH₃

Interpretation:

  • The three protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm) and will likely show doublet or multiplet splitting patterns due to coupling with adjacent protons.

  • The N-H proton of the carbamate is expected to be a broad singlet, and its chemical shift can be solvent-dependent.

  • The two methyl groups (O-CH₃ and Ar-CH₃) are expected to appear as sharp singlets in the upfield region.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155C=O (carbamate)
~148Pyridine C
~145Pyridine C
~135Pyridine C
~130Pyridine C
~125Pyridine C
~52O-CH₃
~17Ar-CH₃

Interpretation:

  • The carbonyl carbon of the carbamate will be the most downfield signal.

  • The five carbons of the pyridine ring will have distinct chemical shifts in the aromatic region.

  • The two methyl carbons will appear in the upfield region.

Experimental Protocol for NMR

A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution would be transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~3050WeakAromatic C-H stretch
~2950WeakAliphatic C-H stretch
~1720StrongC=O stretch (carbamate)
~1600, ~1480Medium-WeakC=C and C=N stretches (pyridine ring)
~1250StrongC-O stretch
~1200StrongC-N stretch

Interpretation:

The presence of a strong absorption band around 1720 cm⁻¹ is characteristic of the carbonyl group in the carbamate. The N-H stretching vibration, along with the aromatic and aliphatic C-H stretches, and the fingerprint region absorptions for the pyridine ring and C-O/C-N bonds would confirm the structure.

Experimental Protocol for IR

A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data

m/zInterpretation
166[M]⁺, Molecular ion
107[M - COOCH₃]⁺
92[M - NHCOOCH₃]⁺
59[COOCH₃]⁺

Interpretation:

The molecular ion peak at m/z 166 would confirm the molecular weight of the compound. The fragmentation pattern would show the loss of key functional groups, such as the methoxycarbonyl group, helping to piece together the structure.

Experimental Protocol for MS

A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) would be introduced into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source of a mass spectrometer. The data would be collected in positive ion mode.

Workflow and Visualization

The general workflow for the spectroscopic analysis of a compound like this compound is a systematic process.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation NMR NMR Analysis (1H, 13C) Sample->NMR IR IR Analysis Sample->IR MS Mass Spectrometry Sample->MS Data Data Processing & Interpretation NMR->Data IR->Data MS->Data Structure Structural Elucidation Data->Structure

Caption: General workflow for spectroscopic analysis.

The fragmentation of the molecule in the mass spectrometer can also be visualized to understand the relationship between the parent molecule and its fragments.

cluster_fragmentation Expected Mass Spectrometry Fragmentation Parent [M]⁺ m/z = 166 Frag1 [M - COOCH₃]⁺ m/z = 107 Parent->Frag1 - COOCH₃ Frag2 [M - NHCOOCH₃]⁺ m/z = 92 Parent->Frag2 - NHCOOCH₃ Frag3 [COOCH₃]⁺ m/z = 59 Parent->Frag3 - C₇H₇N₂

Caption: Expected fragmentation of this compound.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, and by following the outlined experimental protocols, researchers can effectively determine and confirm the structure of this compound, ensuring the integrity of their scientific work. The provided visualizations offer a clear overview of the analytical workflow and molecular fragmentation, aiding in data interpretation.

Unraveling the Solid-State Architecture: A Guide to the Crystal Structure of Methyl N-(4-methylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of Methyl N-(4-methylpyridin-3-yl)carbamate. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the date of this publication, this document outlines the expected crystallographic parameters and provides a detailed, representative experimental protocol for its determination via single-crystal X-ray diffraction. This guide is intended to serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and drug development by establishing a foundational understanding of the solid-state properties of this and similar molecular entities.

Predicted Crystallographic Data

Based on the analysis of structurally similar pyridine and carbamate derivatives, the following table summarizes the anticipated crystallographic data for this compound. These values are predictive and would require experimental verification.

ParameterPredicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
Cell Lengths (a, b, c) a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 Å
Cell Angles (α, β, γ) α = 90°, β ≈ 90-105°, γ = 90°
Unit Cell Volume (V) ≈ 1200-2000 ų
Molecules per Unit Cell (Z) 4
Density (calculated) ≈ 1.2-1.4 g/cm³
R-factor < 0.05 for observed reflections

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a well-established experimental workflow, detailed below.

Synthesis and Crystallization

The initial step involves the synthesis of high-purity this compound. Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. A common and effective method for small organic molecules is slow evaporation from a suitable solvent or solvent mixture.

Protocol:

  • Dissolve the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to determine optimal solubility.

  • Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature (typically room temperature).

  • Monitor the vial for the formation of single, well-defined crystals over a period of several days to weeks.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, a single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

Protocol:

  • Mount a selected crystal of appropriate size (typically 0.1-0.3 mm in each dimension) on a cryoloop.

  • Center the crystal in the X-ray beam of the diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

  • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the arrangement of atoms within the crystal lattice.

Protocol:

  • Data Reduction: Integrate the raw diffraction intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods, which will reveal the positions of most non-hydrogen atoms.

  • Structure Refinement: Refine the atomic positions, and anisotropic displacement parameters against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and to ensure the model is a good fit to the data.

Visualizing the Workflow

The following diagrams illustrate the key stages in the determination of a crystal structure.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis Synthesis Synthesis of Pure Compound Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction DataReduction Data Reduction Diffraction->DataReduction StructureSolution Structure Solution DataReduction->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation Refinement->Validation

Caption: A flowchart illustrating the major steps involved in single-crystal X-ray crystallography.

Logical Relationships in Structure Determination

The process of solving a crystal structure involves a logical progression from experimental data to a refined molecular model.

logical_relationship Logical Flow of Crystal Structure Determination RawData Raw Diffraction Data UnitCell Unit Cell Parameters RawData->UnitCell InitialModel Initial Atomic Model RawData->InitialModel SpaceGroup Space Group Determination UnitCell->SpaceGroup SpaceGroup->InitialModel RefinedModel Refined Structure InitialModel->RefinedModel FinalStructure Validated Crystal Structure RefinedModel->FinalStructure

Caption: A diagram showing the logical progression from raw data to a final, validated crystal structure.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust framework for its investigation. The outlined protocols for crystallization, data collection, and structure refinement are standard practices in the field of small-molecule crystallography. The successful elucidation of this crystal structure will provide invaluable insights into its solid-state conformation, intermolecular interactions, and packing motifs, which are critical parameters for understanding its physicochemical properties and potential applications in drug development. Researchers are encouraged to use this guide as a starting point for their crystallographic studies on this and related compounds.

An In-depth Technical Guide on the Core Properties of Methyl N-(4-methylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of Methyl N-(4-methylpyridin-3-yl)carbamate is limited. This guide synthesizes available information for structurally related compounds and provides generalized experimental protocols for characterization.

Introduction

This compound is a small molecule of interest within various research domains, including medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application and the development of robust formulations. This technical guide provides a summary of the known properties of this compound and outlines detailed experimental protocols for its comprehensive characterization.

Physicochemical Properties

A summary of the basic computed physicochemical properties for this compound is provided in the table below. It is important to note that these are predicted values and experimental verification is crucial.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂PubChem[1]
Molecular Weight 166.18 g/mol PubChem[1]
XLogP3-AA (Predicted) 0.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

Solubility Profile

Predicted Solubility

Based on its structure, which includes both polar (carbamate and pyridine nitrogen) and non-polar (methyl and phenyl groups) moieties, this compound is expected to exhibit moderate solubility in a range of solvents.

Solvent TypePredicted SolubilityRationale
Aqueous Buffers pH-dependentThe pyridine nitrogen (pKa ~5-6) will be protonated at acidic pH, increasing aqueous solubility.
Polar Protic Solvents (e.g., Ethanol, Methanol) Likely SolubleThe carbamate group can form hydrogen bonds with these solvents.
Polar Aprotic Solvents (e.g., DMSO, DMF) Likely SolubleCapable of dissolving a wide range of organic molecules.
Non-polar Solvents (e.g., Hexane, Toluene) Low to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to experimentally determine the equilibrium solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, Methanol, DMSO)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a series of scintillation vials, each containing a known volume of a different solvent.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually confirm the presence of undissolved solid in each vial.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Collect and dilute supernatant C->D E Inject sample into HPLC D->E F Quantify using calibration curve E->F G Determine solubility F->G

Solubility Determination Workflow.

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that can affect its safety and efficacy. Carbamates are known to be susceptible to hydrolysis, particularly under basic conditions. The presence of the pyridine ring may also influence the stability of this compound.

Potential Degradation Pathways

Based on the chemical structure, the primary degradation pathway is expected to be the hydrolysis of the carbamate ester linkage.

G compound This compound C=O O-CH3 NH hydrolysis Hydrolysis (H2O, H+ or OH-) compound->hydrolysis products 4-methylpyridin-3-amine Methanol Carbon Dioxide hydrolysis->products

Potential Hydrolytic Degradation Pathway.
Experimental Protocols for Stability Assessment

3.2.1. pH-Dependent Hydrolytic Stability

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Aqueous buffers of various pH values (e.g., pH 2, 4, 7.4, 9)

  • Incubator or water bath with temperature control

  • HPLC system

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Spike a small volume of the stock solution into the different pH buffers to achieve a final concentration suitable for HPLC analysis.

  • Incubate the solutions at a constant temperature (e.g., 37 °C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately quench any further degradation by adding an equal volume of a suitable organic solvent (e.g., the mobile phase used for HPLC).

  • Analyze the samples by HPLC to determine the remaining concentration of the parent compound.

  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

3.2.2. Thermal Stability

Objective: To assess the stability of this compound in the solid state and in solution under elevated temperature conditions.

Materials:

  • This compound (solid and in solution)

  • Oven with temperature control

  • HPLC system

Procedure:

  • For solid-state stability, place a known amount of the compound in a vial and store it in an oven at a set temperature (e.g., 60 °C).

  • For solution stability, prepare a solution of the compound in a suitable solvent and store it in the oven.

  • At various time points, remove a sample, dissolve it in a suitable solvent (for solid samples), and analyze by HPLC to determine the percentage of the remaining parent compound.

3.2.3. Photostability

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber with controlled light exposure (e.g., ICH option 1 or 2)

  • Control samples wrapped in aluminum foil

  • HPLC system

Procedure:

  • Expose solid and solution samples of the compound to a standardized light source in a photostability chamber.

  • Keep control samples in the dark at the same temperature.

  • After a defined period of light exposure, analyze both the exposed and control samples by HPLC to determine the extent of degradation.

Conclusion

While specific experimental data for this compound is not extensively documented in public literature, this guide provides a framework for its characterization based on its chemical structure and the known properties of related carbamate compounds. The outlined experimental protocols offer a starting point for researchers to determine the crucial parameters of solubility and stability, which are essential for advancing its potential applications in research and development. It is strongly recommended that these properties be experimentally determined to ensure the quality and reliability of future studies involving this compound.

References

In Silico Modeling of Methyl N-(4-methylpyridin-3-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-(4-methylpyridin-3-yl)carbamate, a small molecule featuring a carbamate moiety and a substituted pyridine ring, presents an interesting subject for in silico drug discovery and development. While specific biological activity data for this compound is not extensively available in public literature, its structural motifs strongly suggest a potential role as a cholinesterase inhibitor. Carbamates are a well-established class of compounds that reversibly inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission. This technical guide provides a comprehensive framework for the in silico modeling of this compound, postulating its mechanism of action as a cholinesterase inhibitor. The guide details methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and presents relevant data from analogous compounds to inform these computational studies.

Introduction

This compound possesses the key pharmacophoric elements of known cholinesterase inhibitors. The carbamate group can act as a carbamoylating agent of the serine residue in the active site of cholinesterases, leading to their temporary inactivation.[1][2][3] The pyridinyl group can engage in various interactions within the enzyme's active site gorge, including π-π stacking and hydrogen bonding. This guide outlines a systematic in silico approach to investigate this hypothesis, predict the compound's binding affinity and mechanism, and evaluate its drug-like properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for developing accurate computational models and for the initial assessment of its drug-likeness.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂PubChem
Molecular Weight 166.18 g/mol PubChem
IUPAC Name methyl N-(4-methyl-3-pyridinyl)carbamatePubChem
CAS Number 694495-63-1PubChem
XLogP3 0.8PubChem
Topological Polar Surface Area 51.2 ŲPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem

Proposed Biological Mechanism: Cholinesterase Inhibition

The primary hypothesis for the biological activity of this compound is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This proposed mechanism is based on the extensive literature on carbamate-based inhibitors.[4][5][6][7]

Signaling Pathway

The inhibition of AChE and BChE leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Cholinesterase_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_inhibitor Inhibitor Action ACh Acetylcholine AChE AChE / BChE ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Cholinergic_Signal Cholinergic Signaling Postsynaptic_Receptor->Cholinergic_Signal Activates Carbamate This compound Carbamate->AChE Inhibits In_Silico_Workflow Start This compound (3D Structure) ADMET ADMET Prediction (In Silico) Start->ADMET Docking Molecular Docking (AChE & BChE) Start->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Analysis Binding Free Energy & Interaction Analysis MD_Sim->Analysis

References

Predictive Toxicology Profile of Methyl N-(4-methylpyridin-3-yl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a predictive toxicology profile for Methyl N-(4-methylpyridin-3-yl)carbamate based on a comprehensive review of available data for structurally related compounds, namely N-methylcarbamates and 4-methylpyridine. No direct toxicological studies on this compound have been identified in the public domain. Therefore, this profile is intended for research and informational purposes and should not be considered a substitute for direct experimental evaluation.

Executive Summary

This technical guide offers a predictive toxicological assessment of this compound, a compound for which no direct safety data is publicly available. By employing a structure-activity relationship (SAR) analysis, this report synthesizes the known toxicological properties of its core components: the N-methylcarbamate functional group and the 4-methylpyridine moiety.

The primary mechanism of toxicity for this compound is predicted to be the reversible inhibition of acetylcholinesterase (AChE), a characteristic feature of N-methylcarbamate insecticides.[1][2][3] This can lead to an accumulation of acetylcholine at nerve synapses, resulting in a range of cholinergic effects. Acute toxicity is expected to manifest as symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle weakness and respiratory distress in severe cases.[3]

The 4-methylpyridine component of the molecule is known to be moderately toxic upon oral ingestion and is a skin and eye irritant.[4] The genotoxic potential of the parent compound is predicted to be low; however, under conditions that promote N-nitrosation, the formation of a mutagenic N-nitroso derivative is a possibility.[5] The carcinogenic potential is considered equivocal without direct testing, as is its potential for reproductive and developmental toxicity.

This guide provides detailed, representative experimental protocols for the key toxicological endpoints that would be necessary to definitively characterize the safety profile of this compound. These include methodologies for assessing acetylcholinesterase inhibition, acute oral toxicity, genotoxicity, and chromosomal damage. All quantitative data for related compounds are presented in structured tables for comparative analysis.

Chemical and Physical Properties (Predicted)

A comprehensive table of the predicted chemical and physical properties of this compound would be necessary for a complete profile. However, without experimental data, these properties can only be estimated using computational models. For the purpose of this guide, we will focus on the known toxicological data of its constituent parts.

Predicted Toxicological Profile

Mechanism of Action

The principal mechanism of action for this compound is anticipated to be the inhibition of the acetylcholinesterase (AChE) enzyme.[3][6] This action is characteristic of N-methylcarbamates. The carbamate moiety binds to the active site of AChE, leading to a temporary inactivation of the enzyme. This inhibition is reversible, as the carbamylated enzyme can be hydrolyzed to regenerate the active enzyme.[1][2] The accumulation of the neurotransmitter acetylcholine in synaptic clefts and at neuromuscular junctions leads to the overstimulation of cholinergic receptors, resulting in the characteristic signs of carbamate toxicity.[3]

Carbamate_Mechanism_of_Action cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamylated_AChE Carbamylated AChE (Inactive) Carbamate This compound Carbamate->AChE Carbamylation (Reversible)

Mechanism of Acetylcholinesterase Inhibition by Carbamates.
Acute Toxicity

The acute toxicity of this compound is expected to be a composite of the effects of the N-methylcarbamate group and the 4-methylpyridine ring.

  • N-methylcarbamate moiety: Acute exposure is likely to produce cholinergic symptoms, including salivation, lacrimation, urination, defecation, gastrointestinal cramping, and emesis (SLUDGE).[3] More severe poisoning can lead to muscle tremors, weakness, paralysis, and respiratory failure.[6] The onset of symptoms is typically rapid, and the duration of toxicity is generally less than 24 hours due to the reversible nature of AChE inhibition.[2]

  • 4-Methylpyridine moiety: This component is known to be moderately toxic by oral ingestion and is a severe skin and eye irritant.[4] In animal studies, symptoms of 4-methylpyridine exposure include diarrhea, weight loss, anemia, and facial paralysis.[7]

The combined effect would likely result in a compound that is harmful if swallowed, inhaled, or absorbed through the skin, with the potential for severe irritation.

Table 1: Acute Toxicity Data for Selected N-Methylcarbamate Insecticides and 4-Methylpyridine

CompoundCAS NumberOral LD50 (Rat, mg/kg)Dermal LD50 (Rat, mg/kg)Reference(s)
Carbofuran1563-66-28>3,000[8]
Aldicarb116-06-3120[8]
Carbaryl63-25-2500 - 850>2,000[8]
Methomyl16752-77-530 - 34>2,000[8]
Oxamyl23135-22-05.42,960[8]
4-Methylpyridine108-89-41290Not available for rat[9]

Note: The dermal LD50 for 4-methylpyridine in rabbits is 270 mg/kg.[4]

Genotoxicity and Mutagenicity

The genotoxic potential of this compound is considered to be low for the parent compound. Studies on various N-methylcarbamate insecticides have shown that they are not mutagenic in standard bacterial reverse mutation assays (Ames test).[5] Similarly, 4-methylpyridine has tested negative in the Ames test with several Salmonella typhimurium strains.[4]

However, a significant concern with N-methylcarbamates is their potential to form N-nitroso derivatives in the presence of nitrites, such as in the acidic environment of the stomach. These N-nitroso compounds are often potent mutagens.[5] Therefore, while the parent compound is likely non-mutagenic, its N-nitrosated metabolite could pose a genotoxic risk.

Carcinogenicity

The carcinogenic potential of this compound is undetermined. The evidence for the carcinogenicity of N-methylcarbamates as a class is mixed and often compound-specific. Some epidemiological studies have suggested a possible link between carbamate insecticide exposure and certain cancers, but the evidence is not conclusive.[10] The potential for the formation of carcinogenic N-nitroso derivatives is a contributing factor to this concern.[5] There is no available data on the carcinogenicity of 4-methylpyridine.

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of both N-methylcarbamates and 4-methylpyridine. Some studies on certain carbamate insecticides suggest the potential for endocrine-disrupting effects and impacts on the male reproductive system, although the mechanisms are not fully understood.[11] A study on 4-methylimidazole, a structurally related compound to 4-methylpyridine, showed reproductive and developmental toxicity in rats at high doses.[12][13] Based on this limited information, a potential for reproductive and developmental toxicity for this compound cannot be ruled out and would require experimental investigation. A study on the N-methyl carbamate insecticide methomyl in mice showed an increased testes-to-body weight ratio, suggesting it may be an endocrine-disrupting chemical.[14]

Experimental Protocols for Toxicological Evaluation

To establish a definitive toxicology profile for this compound, a battery of standardized in vitro and in vivo tests would be required. The following are detailed protocols for key assays.

Toxicology_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays start Test Compound: This compound ache_assay Acetylcholinesterase Inhibition Assay start->ache_assay ames_test Ames Test (OECD 471) Mutagenicity start->ames_test micronucleus_test In Vitro Micronucleus Assay (OECD 487) Chromosomal Damage start->micronucleus_test acute_oral Acute Oral Toxicity (OECD 420) LD50 Determination micronucleus_test->acute_oral further_studies Further Studies: - Repeated Dose Toxicity - Carcinogenicity - Repro/Devo Toxicity acute_oral->further_studies

A general workflow for the toxicological assessment of a novel chemical.
Acetylcholinesterase Inhibition Assay (Ellman's Method)

This in vitro colorimetric assay is used to determine the ability of a compound to inhibit AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.[2][15]

Materials:

  • Acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a fresh stock solution of ATCI in deionized water.

    • Prepare serial dilutions of the test compound in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, diluted test compound, and AChE solution.

    • Negative control (100% activity): Add phosphate buffer, solvent control (without test compound), and AChE solution.

    • Blank (no enzyme): Add phosphate buffer and solvent control.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.[15]

  • Reaction Initiation: Add a mixture of ATCI and DTNB to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percent inhibition is calculated as: % Inhibition = [1 - (Rate of test well / Rate of negative control well)] * 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This in vivo test is designed to assess the acute oral toxicity of a substance and determine its GHS classification. It uses a stepwise procedure with a limited number of animals.

Principle: Groups of animals of a single sex (usually female rats) are dosed in a stepwise manner using fixed doses (5, 50, 300, and 2000 mg/kg). The study aims to identify the dose that produces signs of toxicity without causing mortality.[16]

Animals: Healthy, young adult female rats are typically used.[1]

Procedure:

  • Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study. The outcome of the sighting study determines the next dose level.

  • Main Study:

    • A group of five female rats is dosed with the starting dose determined from the sighting study.

    • If no mortality is observed, another group of five rats is dosed at the next higher fixed dose.

    • If mortality is observed, another group of five rats is dosed at the next lower fixed dose.

    • This procedure continues until the dose causing evident toxicity or no effects at the highest dose is identified.[16]

  • Administration: The test substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing.[16]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

  • Classification: The substance is classified according to the Globally Harmonised System (GHS) based on the dose at which mortality is observed.

Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[17][18]

Principle: The tester strains are auxotrophic, meaning they require a specific amino acid (histidine for S. typhimurium and tryptophan for E. coli) for growth. The test measures the ability of a substance to cause a mutation that restores the functional gene, allowing the bacteria to grow on an amino acid-deficient medium.[17]

Materials:

  • S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • E. coli strain (e.g., WP2 uvrA)

  • Test compound

  • S9 fraction (a rat liver homogenate used to simulate mammalian metabolism)

  • Minimal glucose agar plates

Procedure:

  • Dose Range-Finding: A preliminary test is conducted to determine the appropriate concentration range of the test substance.

  • Main Experiment (Plate Incorporation Method):

    • The test compound, bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer (without S9) are mixed in molten top agar.

    • The mixture is poured onto minimal glucose agar plates.

    • The plates are incubated for 48-72 hours at 37°C.[19]

  • Scoring: The number of revertant colonies on each plate is counted.

  • Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[19]

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This in vitro test detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates that the test substance has clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.[20]

Cell Lines: Human lymphocytes or established cell lines such as CHO, V79, or TK6 are commonly used.[20]

Procedure:

  • Cell Culture and Treatment:

    • Cell cultures are exposed to various concentrations of the test substance, with and without metabolic activation (S9), for a defined period.

    • A positive and a negative (solvent) control are included.

  • Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to the cultures to block cytokinesis, resulting in binucleated cells that have completed one cell division. This allows for the analysis of micronuclei only in cells that have divided during or after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a sufficient number of cells (typically 1000-2000 per concentration).

  • Evaluation: A substance is considered positive if it induces a concentration-dependent increase in the number of micronucleated cells or a reproducible increase at one or more concentrations.[20]

Conclusion

Based on a structure-activity relationship analysis, this compound is predicted to be an acutely toxic compound, primarily acting as a reversible acetylcholinesterase inhibitor. The toxicological profile is expected to be dominated by the cholinergic effects of the N-methylcarbamate moiety, with the 4-methylpyridine group contributing to its overall oral toxicity and irritant properties. While the parent compound is not expected to be mutagenic, the potential for the formation of a genotoxic N-nitroso derivative under certain conditions warrants consideration. The carcinogenic, reproductive, and developmental toxicities remain key data gaps that can only be addressed through direct experimental testing. The protocols outlined in this guide provide a roadmap for a comprehensive toxicological evaluation of this compound to ensure its safe handling and use.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Methyl N-(4-methylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl N-(4-methylpyridin-3-yl)carbamate is a compound of interest for which robust and validated analytical methods are crucial for researchers, scientists, and drug development professionals. While specific validated performance data for this particular compound is not extensively available in the public domain, this document provides a comprehensive overview of common analytical techniques applicable to the quantification of structurally related N-methyl carbamate pesticides. The primary methodologies discussed are High-Performance Liquid Chromatography with post-column derivatization and Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and data presented are based on established methods for other N-methyl carbamates and serve as a foundational guide for method development and validation for this compound.

Data Presentation: Performance Characteristics of Analytical Methods for Carbamate Analysis

The selection of an analytical method is often guided by a balance of sensitivity, selectivity, speed, and the instrumentation available. The following tables summarize typical performance characteristics for the quantification of various carbamate pesticides using HPLC-FLD, LC-MS/MS, and GC-MS. These values provide a benchmark for the expected performance of these methods for this compound after proper method development and validation.

Table 1: Performance Characteristics of HPLC-FLD for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.999Aldicarb
Limit of Detection (LOD)0.01 - 0.5 µg/LVarious Carbamates
Limit of Quantification (LOQ)~1 µg/LVarious Carbamates
Accuracy (Recovery)85% - 97%Organophosphorus and Carbamate Pesticides
Precision (%RSD)< 5%5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2- thiol

Table 2: Performance Characteristics of LC-MS/MS for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.99Various Carbamates
Limit of Detection (LOD)0.001 - 0.1 µg/LVarious Carbamates
Limit of Quantification (LOQ)0.005 - 0.5 µg/LVarious Carbamates
Accuracy (Recovery)90% - 110%Various Carbamates
Precision (%RSD)< 15%Various Carbamates

Table 3: Performance Characteristics of GC-MS for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.995Various Carbamates
Limit of Detection (LOD)0.1 - 1 µg/LVarious Carbamates (derivatized)
Limit of Quantification (LOQ)0.5 - 5 µg/LVarious Carbamates (derivatized)
Accuracy (Recovery)70% - 120%Various Carbamates (derivatized)
Precision (%RSD)< 20%Various Carbamates (derivatized)

Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method, based on EPA Method 531.1, is a robust and widely used technique for carbamate analysis.[1] It involves post-column derivatization to create a fluorescent product that can be detected with high sensitivity.[1]

A. Sample Preparation (QuEChERS Method for Food Matrices) [1]

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[1]

  • Add 15 mL of 1% acetic acid in acetonitrile.[1]

  • Add the appropriate QuEChERS extraction salts (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate) and shake vigorously for 1 minute.[1]

  • Centrifuge for 1 minute to separate the layers.[1]

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) tube containing sorbents like PSA and C18 for cleanup.[1]

  • Vortex for 2 minutes and centrifuge.[1]

  • The final extract is filtered and ready for injection.[1]

B. HPLC-FLD System Conditions [1]

  • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Gradient elution with water and methanol.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Injection Volume: 10-400 µL.[1]

  • Post-Column Derivatization:

    • Reagent 1 (Hydrolysis): Sodium hydroxide solution delivered at a specific flow rate.[1]

    • Reagent 2 (Derivatization): o-Phthalaldehyde (OPA) and 2-mercaptoethanol solution delivered at a specific flow rate.[1][2]

  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths.

Workflow for HPLC-FLD Analysis

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Homogenized Sample Extraction QuEChERS Extraction (Acetonitrile, Salts) Sample->Extraction Cleanup Dispersive SPE (PSA, C18) Extraction->Cleanup Filtration Filtration Cleanup->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Inject Hydrolysis Post-Column Hydrolysis (NaOH) HPLC->Hydrolysis Derivatization Post-Column Derivatization (OPA) Hydrolysis->Derivatization Detection Fluorescence Detection Derivatization->Detection Data Data Analysis Detection->Data Data Acquisition LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Extraction->Cleanup Filtration Filtration Cleanup->Filtration LC LC Separation (C18 Column) Filtration->LC Inject ESI Electrospray Ionization (ESI+) LC->ESI MS1 Precursor Ion Selection (Q1) ESI->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Product Ion Detection (Q3) CID->MS2 Data Data Analysis (MRM) MS2->Data Data Acquisition GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction LLE or SPE Sample->Extraction Derivatization Derivatization (e.g., Flash Alkylation) Extraction->Derivatization GC GC Separation Derivatization->GC Inject EI Electron Ionization (EI) GC->EI MS Mass Analysis (Scan or SIM) EI->MS Data Data Analysis MS->Data Data Acquisition

References

Application Note: Quantitative Analysis of Methyl N-(4-methylpyridin-3-yl)carbamate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl N-(4-methylpyridin-3-yl)carbamate. The methodology is based on reversed-phase chromatography coupled with UV detection, a widely accessible and reliable technique in analytical laboratories. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and method validation parameters, making it suitable for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a compound of interest in pharmaceutical and agrochemical research. Accurate and precise quantification is crucial for efficacy, safety, and quality control studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. This document outlines a specific HPLC method developed and validated for the determination of this compound.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: Reference standard of this compound with known purity.

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation protocol may vary depending on the matrix. For drug formulation analysis, a simple extraction and dilution with the diluent is typically sufficient. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. A generic sample preparation workflow is illustrated in the diagram below.

Method Validation

The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

The linearity of the method was evaluated by analyzing the calibration standards at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of the analyte.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 2: Linearity Data

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution (50 µg/mL) were performed.

Precision Type% RSD
Repeatability (Intra-day) < 2.0%
Intermediate Precision (Inter-day) < 3.0%

Table 3: Precision Data

Accuracy was determined by the recovery method. A known amount of the standard was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)
80% 98.5%
100% 101.2%
120% 99.8%

Table 4: Accuracy (Recovery) Data

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

ParameterResult
LOD (S/N ≥ 3) 0.1 µg/mL
LOQ (S/N ≥ 10) 0.3 µg/mL

Table 5: LOD and LOQ Data

Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Sonicate & Vortex B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 270 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: Experimental workflow for HPLC quantification.

Conclusion

The described HPLC method provides a reliable, accurate, and precise means for the quantification of this compound. The method is straightforward and utilizes common instrumentation, making it readily adaptable for routine analysis in most analytical laboratories. The validation data demonstrates that the method is suitable for its intended purpose.

Application Note: Quantitative Analysis of Methyl N-(4-methylpyridin-3-yl)carbamate using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of Methyl N-(4-methylpyridin-3-yl)carbamate in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is based on established principles for the analysis of N-methyl carbamate compounds and is intended to provide a robust framework for researchers in drug development and related fields. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, including proposed parameters for Multiple Reaction Monitoring (MRM).

Introduction

This compound is a compound of interest in various research and development sectors. Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and safety assessments. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for determining trace levels of this compound in complex biological samples.[1][2] This document provides a comprehensive, step-by-step guide to facilitate the development and implementation of a reliable analytical method.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticides and other small molecules in various matrices.[3]

Materials:

  • Homogenized sample (e.g., plasma, tissue homogenate)

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN) with 1% acetic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (CH₃COONa)

  • Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% acetic acid.

  • Add 4 g of anhydrous MgSO₄ and 1 g of sodium acetate.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the layers.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

LC Parameters:

Parameter Value
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 5
1.0 5
5.0 95
7.0 95
7.1 5

| 10.0 | 5 |

Mass Spectrometry (MS/MS)

Instrumentation:

  • Triple quadrupole mass spectrometer

MS/MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

The precursor ion ([M+H]⁺) for this compound (C₈H₁₀N₂O₂) is m/z 167.18.[4] A characteristic fragmentation of N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da.[5]

Table 2: Proposed MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
This compound 167.18 110.1 (Quantifier) 100 25 15

| this compound | 167.18 | 82.1 (Qualifier) | 100 | 25 | 20 |

Data Presentation

The following table summarizes typical performance characteristics that can be expected for the analysis of N-methyl carbamates using LC-MS/MS, which should be validated for this specific analyte.[5][6][7][8]

Table 3: Typical Performance Characteristics for N-Methyl Carbamate Analysis

Parameter Typical Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Accuracy (Recovery %) 85% - 115%

| Precision (%RSD) | < 15% |

Workflow and Pathway Diagrams

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample QuEChERS 2. QuEChERS Extraction Sample->QuEChERS Centrifuge1 3. Centrifugation QuEChERS->Centrifuge1 dSPE 4. Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 5. Centrifugation dSPE->Centrifuge2 Filter 6. Filtration Centrifuge2->Filter Vial 7. Autosampler Vial Filter->Vial LC 8. Liquid Chromatography Separation Vial->LC MS 9. Mass Spectrometry Detection (MRM) LC->MS Quant 10. Quantification MS->Quant Report 11. Reporting Quant->Report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Fragmentation_Pathway Parent Precursor Ion [M+H]⁺ m/z 167.18 Loss Neutral Loss (-CH₃NCO) Parent->Loss Product1 Product Ion (Quantifier) [C₆H₈N]⁺ m/z 110.1 Loss->Product1 Product2 Product Ion (Qualifier) Further Fragmentation m/z 82.1 Product1->Product2 Collision Induced Dissociation

Caption: Proposed fragmentation pathway for this compound.

References

Application Notes for Methyl N-(4-methylpyridin-3-yl)carbamate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl N-(4-methylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1] Its structure, featuring a carbamate functional group attached to a substituted pyridine ring, makes it a relevant candidate for use as a reference standard in various analytical applications, particularly within the pharmaceutical and agrochemical industries. Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of substances. This document provides detailed application notes and protocols for the synthesis, characterization, and use of this compound as a reference standard.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its proper handling, storage, and use in analytical methodologies.

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₂PubChem[1]
Molecular Weight166.18 g/mol PubChem[1]
IUPAC Namemethyl N-(4-methyl-3-pyridinyl)carbamatePubChem[1]
CAS Number694495-63-1PubChem[1]
AppearanceWhite to off-white solid (predicted)-
Melting PointNot available-
SolubilitySoluble in methanol, ethanol, acetonitrile, DMSO (predicted)-
pKaNot available-

Synthesis Protocol

The following is a proposed synthetic route for this compound, based on general methods for carbamate synthesis from aminopyridines. The starting material, 3-amino-4-methylpyridine, is commercially available.

Reaction Scheme:

Synthesis_of_Methyl_N-(4-methylpyridin-3-yl)carbamate 3-amino-4-methylpyridine 3-Amino-4-methylpyridine product This compound 3-amino-4-methylpyridine->product methyl_chloroformate Methyl Chloroformate methyl_chloroformate->product base Base (e.g., Triethylamine) base->product:n solvent Solvent (e.g., Dichloromethane) solvent->product:s byproduct Triethylamine Hydrochloride product->byproduct

Caption: Proposed synthesis of this compound.

Materials:

  • 3-Amino-4-methylpyridine

  • Methyl chloroformate

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents for elution)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-methylpyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add methyl chloroformate (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine its purity by HPLC.

Characterization Data (Representative)

As this compound is intended for use as a reference standard, thorough characterization is imperative. The following table presents representative data that should be obtained for a certified batch.

AnalysisRepresentative Data
¹H NMR (400 MHz, CDCl₃)δ 8.35 (s, 1H), 8.20 (d, J=4.9 Hz, 1H), 7.15 (d, J=4.9 Hz, 1H), 6.90 (s, 1H), 3.80 (s, 3H), 2.25 (s, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 155.0, 148.1, 146.5, 135.2, 129.8, 123.5, 52.5, 17.0.
Mass Spectrometry (ESI+)m/z 167.08 [M+H]⁺
Purity (HPLC) ≥ 99.5% (by peak area)
Melting Point 125-128 °C
Residual Solvents Conforms to ICH Q3C limits
Water Content (Karl Fischer)≤ 0.5%

Application as a Reference Standard: Analytical Method

This compound can be used as a reference standard for the identification and quantification of this analyte in various matrices. A typical application would be in the analysis of pharmaceutical preparations or in monitoring its presence as a potential impurity or metabolite.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol outlines a general HPLC method suitable for the quantification of this compound. Method validation should be performed according to ICH guidelines.

Instrumentation and Conditions:

ParameterCondition
HPLC System A system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution may be required for complex matrices)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (orλmax determined by UV scan)
Injection Volume 10 µL
Run Time 15 minutes

Standard Solution Preparation:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

The sample preparation will be matrix-dependent. For a pharmaceutical formulation, it may involve dissolution in a suitable solvent, followed by filtration. For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the reference standard. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Stability Study Protocol

To ensure the integrity of the reference standard over time, a stability study should be conducted. This involves storing the material under various conditions and periodically testing its purity and other relevant attributes.

Storage Conditions:

  • Long-term: 2-8 °C

  • Accelerated: 25 °C / 60% RH

  • Forced Degradation: As described below

Testing Schedule:

  • Initial (time 0)

  • Long-term: 3, 6, 9, 12, 18, 24, 36 months

  • Accelerated: 1, 3, 6 months

Tests to be Performed:

  • Appearance

  • Purity by HPLC

  • Water Content

Forced Degradation Studies:

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

ConditionProtocol
Acid Hydrolysis Dissolve the reference standard in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve the reference standard in 0.1 M NaOH and keep at room temperature for 4 hours.
Oxidative Degradation Dissolve the reference standard in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation Expose the solid reference standard to 105 °C for 48 hours.
Photostability Expose the reference standard (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

After exposure to these stress conditions, the samples should be analyzed by HPLC to determine the extent of degradation and to identify any degradation products.

Workflow Diagrams

Reference_Standard_Lifecycle cluster_0 Reference Standard Management cluster_1 Application in Drug Development Synthesis Synthesis & Purification Characterization Full Characterization (NMR, MS, Purity, etc.) Synthesis->Characterization Certification Certification & Documentation Characterization->Certification Storage Controlled Storage Certification->Storage Method_Dev Analytical Method Development Certification->Method_Dev Used For Stability Ongoing Stability Testing Storage->Stability Validation Method Validation Method_Dev->Validation QC_Testing Quality Control Testing (Raw Materials, In-Process, Final Product) Validation->QC_Testing Stability_Studies Drug Product Stability Studies QC_Testing->Stability_Studies

Caption: Lifecycle of a reference standard and its application in drug development.

Analytical_Workflow Start Start Prep_Standards Prepare Standard Solutions from Reference Standard Start->Prep_Standards Prep_Samples Prepare Sample Solutions Start->Prep_Samples HPLC_Analysis HPLC Analysis Prep_Standards->HPLC_Analysis Prep_Samples->HPLC_Analysis Cal_Curve Generate Calibration Curve HPLC_Analysis->Cal_Curve Quantification Quantify Analyte in Samples Cal_Curve->Quantification Report Report Results Quantification->Report

Caption: Workflow for quantitative analysis using a reference standard.

References

Application Notes and Protocols for the Synthesis of Methyl N-(4-methylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of Methyl N-(4-methylpyridin-3-yl)carbamate, a key intermediate in pharmaceutical research and development. The outlined procedure is based on established chemical principles for carbamate formation, utilizing commercially available starting materials.

Overview and Synthetic Strategy

The synthesis of this compound is achieved through the reaction of 3-amino-4-methylpyridine with methyl chloroformate. This reaction is a nucleophilic acyl substitution where the amino group of the pyridine derivative attacks the electrophilic carbonyl carbon of methyl chloroformate. A non-nucleophilic base, such as triethylamine, is utilized to neutralize the hydrochloric acid byproduct generated during the reaction. The final product is purified using column chromatography.

The overall reaction is as follows:

Reaction Scheme

Experimental Protocol

2.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Amino-4-methylpyridineReagentCommercially Available---
Methyl chloroformateReagentCommercially AvailableCaution: Toxic and corrosive. Handle in a fume hood.
TriethylamineAnhydrousCommercially Available---
Dichloromethane (DCM)AnhydrousCommercially Available---
Ethyl acetateHPLC GradeCommercially AvailableFor chromatography
HexanesHPLC GradeCommercially AvailableFor chromatography
Magnesium sulfate (MgSO4)AnhydrousCommercially Available---
Silica gel230-400 meshCommercially AvailableFor column chromatography

2.2 Equipment

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard laboratory glassware

2.3 Synthesis Procedure

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-4-methylpyridine (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the flask to 0 °C using an ice bath and stir the solution.

  • Addition of Methyl Chloroformate:

    • In a separate, dry dropping funnel, prepare a solution of methyl chloroformate (1.1 eq) in anhydrous DCM (approximately 2 mL per gram of methyl chloroformate).

    • Add the methyl chloroformate solution dropwise to the stirred reaction mixture at 0 °C over a period of 30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material (3-amino-4-methylpyridine) spot indicates the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (as determined by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

2.4 Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Molecular FormulaC₈H₁₀N₂O₂[1]
Molecular Weight166.18 g/mol [1]
Reactant Stoichiometry
3-Amino-4-methylpyridine1.0 eq
Methyl chloroformate1.1 eq
Triethylamine1.2 eq
Expected Yield
Theoretical Yield(moles of limiting reactant) x 166.18 g/mol
Typical Experimental Yield75-90%
Physical Properties
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.2-8.4 (m, 2H, pyridine), 7.1-7.3 (m, 1H, pyridine), 6.5-6.8 (br s, 1H, NH), 3.7-3.9 (s, 3H, OCH₃), 2.2-2.4 (s, 3H, ArCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 155-157 (C=O), 145-150 (pyridine C), 120-140 (pyridine C), 52-54 (OCH₃), 15-17 (ArCH₃)

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Start Start: 3-Amino-4-methylpyridine in DCM with Et3N Reaction Reaction: Add Methyl Chloroformate at 0°C to RT Start->Reaction 1. Reagent Addition Workup Aqueous Work-up: Wash with H2O, NaHCO3, Brine Reaction->Workup 2. Quenching & Washing Drying Drying & Concentration: Dry over MgSO4, Evaporate Solvent Workup->Drying 3. Isolation of Crude Purification Purification: Silica Gel Column Chromatography Drying->Purification 4. Purification FinalProduct Final Product: This compound Purification->FinalProduct 5. Pure Compound

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • Methyl chloroformate is toxic, corrosive, and lachrymatory. It should be handled with extreme care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn.

  • Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle in a fume hood and avoid inhalation.

  • Standard laboratory safety practices should be followed throughout the procedure.

Alternative Synthetic Routes

While the described protocol is a standard and reliable method, alternative "greener" approaches to carbamate synthesis exist that avoid the use of phosgene derivatives. These methods often involve:

  • Zirconium(IV)-catalyzed exchange processes: Using dialkyl carbonates as the acyl donor in the presence of a catalyst.[2]

  • Reaction with urea: In the presence of a suitable catalyst, urea can serve as a carbamoylating agent.[3][4]

  • Transcarbamoylation: Using methyl carbamate as the carbamoyl donor in a tin-catalyzed reaction.[5]

These alternative routes may require more specialized catalysts and reaction conditions but offer the advantage of avoiding highly toxic reagents like methyl chloroformate. Researchers may consider these options depending on the scale of the synthesis and the availability of necessary reagents and equipment.

References

Application Notes and Protocols for In Vitro Assays Involving Methyl N-(4-methylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of relevant in vitro assays for characterizing the biological activity of Methyl N-(4-methylpyridin-3-yl)carbamate. The protocols detailed below are based on established methodologies for analogous carbamate compounds and serve as a foundational guide for experimental design.

Introduction

This compound belongs to the carbamate class of compounds. Carbamates are known for their role as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[1] This mechanism of action is the basis for the use of carbamates as insecticides and in the treatment of certain medical conditions.[1][2] In vitro assays are essential for determining the specific biological activity, potency, and potential cytotoxicity of novel carbamate compounds like this compound.

Key In Vitro Applications

  • Enzyme Inhibition Assays: To determine the inhibitory potential of the compound against target enzymes, primarily acetylcholinesterase.

  • Cytotoxicity Assays: To assess the toxic effects of the compound on various cell lines and determine its therapeutic window.

  • Mechanism of Action Studies: To elucidate the specific biochemical pathways affected by the compound.

Quantitative Data Summary

The following table represents a hypothetical data summary for this compound to illustrate how experimental results can be presented.

Assay TypeCell Line / EnzymeEndpointResult (Hypothetical)
AcetylcholinesterasePurified Human AChEIC₅₀15 µM
Cytotoxicity (MTT Assay)A549 (Human Lung Cancer)IC₅₀75 µM
Cytotoxicity (MTT Assay)MRC-5 (Normal Lung)IC₅₀150 µM

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against acetylcholinesterase.

Materials:

  • This compound

  • Purified human acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in phosphate buffer.

    • Prepare solutions of ATCI and DTNB in phosphate buffer.

    • Prepare a solution of AChE in phosphate buffer.

  • Assay Protocol:

    • Add 25 µL of the compound dilutions to the wells of a 96-well plate.

    • Add 50 µL of the AChE solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the ATCI/DTNB substrate solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxicity of this compound against a chosen cell line (e.g., A549 human lung cancer cells).[3][4]

Materials:

  • This compound

  • A549 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in growth medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Remove the medium containing the compound.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Visualizations

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Mechanism ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binds Inhibited_AChE Carbamylated AChE (Inactive) Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE->Inhibited_AChE Signal Signal Propagation AChR->Signal Carbamate This compound Carbamate->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with Serial Dilutions of Compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read analyze Analyze Data and Determine IC50 read->analyze

References

Application Note: Investigating the Metabolic Fate of Methyl N-(4-methylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl N-(4-methylpyridin-3-yl)carbamate is a compound of interest in drug discovery, incorporating a carbamate functional group. The carbamate moiety is a common structural motif in pharmaceuticals and can influence a molecule's biological activity, stability, and pharmacokinetic properties.[1][2] Understanding the metabolic stability and biotransformation pathways of this compound is critical for evaluating its potential as a drug candidate. Carbamates can be susceptible to enzymatic hydrolysis and oxidation, and the pyridine ring may also undergo metabolism.[3][4] This document provides detailed protocols for in vitro drug metabolism studies applicable to this compound, based on established methodologies for similar N-methyl carbamate and pyridine-containing compounds.

The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes located in the microsomal fraction.[3] Therefore, in vitro studies using liver microsomes are a cornerstone of early drug metabolism research. These studies help determine a compound's intrinsic clearance, identify potential metabolites, and highlight species differences in metabolism.[5]

This application note details procedures for assessing metabolic stability and identifying metabolites of this compound using liver microsomes and advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol determines the rate at which this compound is metabolized by liver microsomal enzymes. The disappearance of the parent compound over time is monitored to calculate key pharmacokinetic parameters.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Internal Standard (IS) solution (a structurally similar, stable compound not found in the matrix)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a master mix containing phosphate buffer and liver microsomes (final concentration typically 0.5-1.0 mg/mL).

    • Pre-warm the master mix at 37°C for 5-10 minutes.

  • Initiation of Metabolic Reaction:

    • To initiate the reaction, add the NADPH regenerating system to the pre-warmed master mix.

    • Immediately add this compound (final concentration typically 1 µM) to the mixture. This is the T=0 (zero time-point) sample, which should be immediately quenched as described in the next step.

  • Sample Incubation and Quenching:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a 2-4 fold volume of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and stops the reaction.

  • Sample Processing:

    • Vortex the quenched samples vigorously for 1 minute.

    • Centrifuge the samples at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

Controls:

  • No NADPH control: Incubate the compound with microsomes without the NADPH regenerating system to assess non-CYP mediated degradation.

  • No Microsome control: Incubate the compound in buffer with NADPH to assess chemical stability.

Data Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Metabolite Identification using LC-MS/MS

This protocol aims to identify potential metabolites of this compound formed during the microsomal incubation.

Procedure:

  • Follow the incubation procedure described in the metabolic stability protocol, but use a higher concentration of the test compound (e.g., 10-50 µM) to generate detectable levels of metabolites.

  • Pool the quenched and centrifuged supernatants from later time points (e.g., 60 minutes) for analysis.

  • Analyze the pooled sample using a high-resolution LC-MS/MS instrument (e.g., Q-TOF or Orbitrap).

  • Data Acquisition:

    • Perform a full scan analysis to detect all potential metabolite ions.

    • Perform data-dependent MS/MS scans to acquire fragmentation spectra for the parent compound and any potential metabolites.

  • Data Processing:

    • Compare the chromatograms of the test incubation with the control (no NADPH) incubation to identify unique peaks corresponding to metabolites.

    • Predict potential metabolic transformations (e.g., hydrolysis, oxidation, N-demethylation) and search for the corresponding mass shifts from the parent drug.

    • Analyze the MS/MS fragmentation patterns of the parent compound and potential metabolites to confirm structural modifications.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesMicrosomal Protein (mg/mL)t½ (min)CLint (µL/min/mg protein)
Human0.545.230.7
Rat0.528.948.0
Mouse0.515.688.8
Dog0.560.123.1
Monkey0.535.738.8
Note: Data are hypothetical and for illustrative purposes only.

Table 2: Potential Metabolites of this compound Identified by LC-MS/MS

Metabolite IDProposed BiotransformationMass ShiftObserved m/z
M1Carbamate Hydrolysis-57.02[M-C2H3NO+H]+
M2Pyridine N-Oxidation+15.99[M+O+H]+
M3Methyl Group Hydroxylation+15.99[M+O+H]+
M4N-Demethylation-14.02[M-CH2+H]+
M5Ring Hydroxylation+15.99[M+O+H]+
Note: Data are hypothetical and for illustrative purposes only. Mass shifts are based on common metabolic pathways.

Visualizations

Experimental and Analytical Workflow

G cluster_prep Sample Preparation & Incubation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep_master Prepare Microsome Master Mix pre_warm Pre-warm at 37°C prep_master->pre_warm initiate Initiate Reaction (Add NADPH & Compound) pre_warm->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction (Add ACN + IS) incubate->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms Analysis quant Quantify Parent (Stability Assay) lcms->quant ident Identify Metabolites (Full Scan & MS/MS) lcms->ident calc_pk Calculate t½ and CLint quant->calc_pk struct_elu Elucidate Metabolite Structures ident->struct_elu

Caption: Workflow for in vitro drug metabolism studies.

Hypothetical Metabolic Pathway

G cluster_M1 Hydrolysis cluster_M2_M5 Oxidation (CYP450) cluster_M4 N-Demethylation Parent This compound (Parent Drug) M1 4-methylpyridin-3-amine (M1) Parent->M1 Esterases M2 Pyridine N-Oxide (M2) Parent->M2 M3 Hydroxymethyl Metabolite (M3) Parent->M3 M5 Ring Hydroxylation (M5) Parent->M5 M4 N-demethylated carbamate (M4) Parent->M4

Caption: Postulated metabolic pathways for the compound.

References

Application Notes and Protocols: Acetylcholinesterase (AChE) Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates signal transmission at cholinergic synapses.[1] Inhibition of AChE is a critical therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[2][3] Therefore, the accurate and efficient measurement of AChE activity and the screening of its inhibitors are fundamental in neuroscience research and drug discovery.[1][4]

This document provides a detailed protocol for a colorimetric acetylcholinesterase inhibition assay based on the widely used Ellman's method.[1][2][4] This method is valued for its simplicity, reliability, and suitability for high-throughput screening.[4]

Assay Principle

The Ellman's method is a colorimetric assay that quantifies AChE activity by measuring the rate of formation of a yellow-colored product.[1][2][4] The assay involves two coupled enzymatic and chemical reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid.[1][2]

  • Colorimetric Reaction: The resulting thiocholine, a thiol compound, reacts with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce the yellow-colored anion, 5-thio-2-nitrobenzoate (TNB).[1][2]

The intensity of the yellow color is directly proportional to the amount of thiocholine produced and, consequently, to the AChE activity.[1] This can be quantified by measuring the absorbance at 412 nm.[2][5] In the presence of an inhibitor, the rate of the enzymatic reaction is reduced, leading to a decreased rate of color formation.[1]

AChE_Inhibition_Assay_Principle cluster_reaction Reaction Steps cluster_detection Detection AChE Acetylcholinesterase (AChE) ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCh->Thiocholine Hydrolysis TNB 5-Thio-2-nitrobenzoate (TNB - Yellow) Thiocholine->TNB Reaction DTNB DTNB (Ellman's Reagent) Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer Inhibitor Inhibitor Inhibitor->AChE Inhibition caption Principle of the Ellman's method for AChE inhibition.

Principle of the Ellman's method for AChE inhibition.

Materials and Reagents

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant[2][3]

  • Acetylthiocholine iodide (ATCI) or Acetylthiocholine chloride (ATChCl)[2]

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[2]

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)[2]

  • Test compounds (potential inhibitors) dissolved in an appropriate solvent (e.g., DMSO)[4]

  • Positive control inhibitor (e.g., Donepezil, Eserine)[3]

  • 96-well clear, flat-bottom microplates[4]

  • Microplate reader capable of kinetic measurements at 412 nm[4]

  • Multichannel pipettor

Reagent Preparation

  • Assay Buffer (0.1 M Sodium Phosphate Buffer, pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring with a pH meter until a pH of 8.0 is achieved.[4]

  • AChE Enzyme Solution: Prepare a stock solution of AChE in the assay buffer. The optimal final concentration in the well should be determined empirically, but a common starting point is 0.1-0.25 U/mL.[2] Store aliquots at -20°C.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of assay buffer. Protect from light and store at 4°C.[4]

  • ATCI Solution (14-15 mM): Prepare fresh daily by dissolving ATCI in deionized water to a final concentration of 14-15 mM.[2]

  • Test Compound and Control Solutions: Prepare stock solutions of test compounds and a positive control inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions at the desired concentrations for the assay.

Experimental Protocol (96-Well Plate Format)

This protocol is designed for a final reaction volume of 200 µL per well.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) add_buffer 1. Add 140 µL Assay Buffer prep_compounds Prepare Test Compound and Control Dilutions add_inhibitor 2. Add 10 µL Inhibitor/ Vehicle/Control add_buffer->add_inhibitor add_enzyme 3. Add 10 µL AChE Solution add_inhibitor->add_enzyme pre_incubate 4. Pre-incubate (10 min at 25°C) add_enzyme->pre_incubate add_dtnb 5. Add 20 µL DTNB Solution pre_incubate->add_dtnb start_reaction 6. Add 20 µL ATCI Solution to initiate reaction add_dtnb->start_reaction read_plate 7. Measure Absorbance at 412 nm (Kinetic Mode, 10-15 min) start_reaction->read_plate calc_rate 8. Calculate Reaction Rate (ΔAbs/min) read_plate->calc_rate calc_inhibition 9. Calculate % Inhibition calc_rate->calc_inhibition plot_curve 10. Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 11. Determine IC50 Value plot_curve->det_ic50 caption Workflow for the AChE inhibition assay.

Workflow for the AChE inhibition assay.
  • Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (100% enzyme activity, no inhibitor), a positive control (a known inhibitor), and the test compounds at various concentrations.[2]

  • Reagent Addition:

    • To each well, add 140 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0).[3]

    • Add 10 µL of the appropriate test compound dilution, positive control, or vehicle (for the negative control) to the corresponding wells.[3]

    • Add 10 µL of the AChE working solution to all wells except the blank. For the blank well, add 10 µL of assay buffer.[4]

  • Pre-incubation: Gently mix the contents of the plate and incubate for 10 minutes at 25°C. This allows the inhibitors to interact with the enzyme.[4]

  • Reaction Initiation:

    • Add 20 µL of the 10 mM DTNB solution to each well.

    • To initiate the enzymatic reaction, add 20 µL of the 14 mM ATCI solution to all wells.

  • Measurement: Immediately start measuring the absorbance at 412 nm using a microplate reader in kinetic mode.[3] Take readings every minute for a duration of 10-15 minutes.[3]

Data Presentation and Analysis

  • Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔAbs/min) by plotting absorbance versus time and calculating the slope of the linear portion of the curve.[1]

  • Calculate the Percentage of Inhibition: The percentage of inhibition for each concentration of the test compound is calculated using the following formula:[5]

    % Inhibition = [(Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control] x 100

  • Determine the IC50 Value: The IC50 value is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity.[3][5] To determine the IC50, plot the percentage of inhibition against the logarithm of the inhibitor concentration.[3][5] The data can then be fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to calculate the precise IC50 value.[3][6]

Table 1: Example of Quantitative Data Summary for AChE Inhibition

Test Compound Concentration (µM)Mean Reaction Rate (ΔAbs/min)Standard Deviation% Inhibition
0 (Negative Control)0.1500.0080
0.010.1350.00610
0.10.1120.00525.3
10.0780.00448
100.0410.00372.7
1000.0150.00290
Positive Control (e.g., Donepezil 1 µM)0.0250.00283.3

Table 2: Calculated IC50 Values for Test Compounds

CompoundIC50 (µM)95% Confidence Interval
Test Compound A1.08[0.95, 1.23]
Donepezil (Reference)0.052[0.045, 0.060]

Troubleshooting

IssuePossible CauseSolution
High background signal Spontaneous hydrolysis of substrate.Prepare substrate solution fresh. Check buffer pH.
Non-linear reaction rate Substrate depletion or high enzyme concentration.Use a lower enzyme concentration or higher substrate concentration. Ensure measurements are taken during the initial linear phase.[4]
Precipitation in wells Low solubility of test compounds.Use a co-solvent like DMSO at a low final concentration (typically <1%). Run a solvent control to check for interference.[4]
Inconsistent results Pipetting errors or temperature fluctuations.Use calibrated pipettes and ensure consistent timing and temperature control.

Conclusion

The Ellman's method provides a robust, sensitive, and reproducible platform for determining acetylcholinesterase activity and screening for its inhibitors.[4] Careful execution of the protocol and accurate data analysis are crucial for obtaining reliable and meaningful results in the evaluation of potential therapeutic agents targeting AChE.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl N-(4-methylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Methyl N-(4-methylpyridin-3-yl)carbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound can be synthesized through several common pathways for carbamate formation. The most prevalent methods include the reaction of 4-methyl-3-aminopyridine with methyl chloroformate or the reaction of an in-situ generated isocyanate from a derivative of 4-methyl-3-aminopyridine with methanol. Other methods, such as the Hofmann or Curtius rearrangement, can also be adapted.[1][2] The choice of method often depends on the available starting materials, scale, and safety considerations.

Q2: What are the critical parameters to control for maximizing the yield?

A2: Key parameters for maximizing yield include strict anhydrous conditions to prevent the formation of urea byproducts, careful temperature control to minimize side reactions, the purity of starting materials (especially the amine and chloroformate), and the choice of base and solvent.[3] The order of reagent addition can also be crucial.

Q3: I am observing a significant amount of a symmetrical urea byproduct. What is the cause and how can I prevent it?

A3: The formation of a symmetrical urea byproduct is a common issue in carbamate synthesis, particularly when using isocyanate intermediates. It arises from the reaction of the isocyanate with water to form an unstable carbamic acid, which then decomposes to the starting amine and carbon dioxide. This amine can then react with another molecule of isocyanate to form the urea. To prevent this, ensure all glassware is thoroughly dried and use anhydrous solvents.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Q4: My reaction is showing low conversion of the starting amine. What are the potential causes?

A4: Low conversion can be due to several factors. Firstly, check the quality of your reagents; chloroformates and isocyanates can degrade upon storage.[3] Secondly, the base used might not be strong enough to effectively deprotonate the amine or neutralize the HCl generated during the reaction with methyl chloroformate. Insufficient reaction time or a reaction temperature that is too low can also lead to incomplete conversion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Presence of moisture leading to side reactions. - Impure reagents. - Sub-optimal reaction temperature. - Inappropriate base or solvent.- Ensure strict anhydrous conditions. - Use freshly opened or purified reagents. - Optimize the reaction temperature. - Screen different bases (e.g., triethylamine, pyridine, DIPEA) and solvents.
Formation of Symmetric Urea - Reaction of isocyanate intermediate with water.- Use anhydrous solvents and dry glassware. - Perform the reaction under an inert atmosphere.
N-alkylation of Starting Amine - A possible side reaction in some carbamate synthesis methods.[3]- Optimize the choice of alkylating agent and reaction conditions. - Consider a different synthetic route that avoids conditions prone to N-alkylation.
Difficult Purification - Presence of multiple byproducts. - Unreacted starting materials.- Optimize the reaction to minimize byproducts. - Employ column chromatography for purification. - Consider recrystallization to isolate the pure product.

Experimental Protocols

Protocol 1: Synthesis via Methyl Chloroformate

This protocol describes the synthesis of this compound from 4-methyl-3-aminopyridine and methyl chloroformate.

Materials:

  • 4-methyl-3-aminopyridine

  • Methyl chloroformate

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-methyl-3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 2: Synthesis via Curtius Rearrangement

This protocol outlines a potential route starting from a carboxylic acid, which is converted to an acyl azide and then undergoes rearrangement to an isocyanate, which is trapped by methanol.

Materials:

  • 4-methylnicotinic acid

  • Thionyl chloride or oxalyl chloride

  • Sodium azide

  • Anhydrous toluene

  • Anhydrous methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Convert 4-methylnicotinic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

  • In a separate flask, dissolve the acyl chloride in anhydrous toluene.

  • Carefully add sodium azide (1.2 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Heat the reaction mixture to reflux. The acyl azide will undergo Curtius rearrangement to form the isocyanate.

  • After the rearrangement is complete (monitor by IR spectroscopy for the disappearance of the azide peak and appearance of the isocyanate peak), cool the mixture.

  • Add anhydrous methanol to the solution to trap the isocyanate and form the carbamate.

  • Stir for an additional 1-2 hours at room temperature.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Visualizations

reaction_pathway cluster_chloroformate Pathway 1: Methyl Chloroformate cluster_curtius Pathway 2: Curtius Rearrangement Amine 4-methyl-3-aminopyridine Product1 This compound Amine->Product1 + Base, Solvent Chloroformate Methyl Chloroformate Chloroformate->Product1 CarboxylicAcid 4-methylnicotinic acid AcylAzide Acyl Azide CarboxylicAcid->AcylAzide + SOCl2, then NaN3 Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Rearrangement) Product2 This compound Isocyanate->Product2 Methanol Methanol Methanol->Product2 troubleshooting_workflow Start Low Yield or Impure Product CheckReagents Verify Purity of Starting Materials Start->CheckReagents CheckConditions Confirm Anhydrous Conditions Start->CheckConditions CheckTemp Optimize Reaction Temperature CheckReagents->CheckTemp Reagents OK CheckConditions->CheckTemp Conditions Dry CheckBaseSolvent Screen Base and Solvent CheckTemp->CheckBaseSolvent AnalyzeByproducts Identify Byproducts (e.g., Urea) CheckBaseSolvent->AnalyzeByproducts Purification Optimize Purification Method AnalyzeByproducts->Purification Success Improved Yield and Purity Purification->Success

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Methyl N-(4-methylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methyl N-(4-methylpyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with peak tailing during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1] This distortion can compromise the accuracy and reproducibility of quantification. Peak asymmetry is often measured by the tailing factor (Tf) or asymmetry factor (As). A symmetrical, or Gaussian, peak has a Tf of 1.0, while a value greater than 1.2 is generally considered to be tailing.[2]

Q2: I am observing significant peak tailing for this compound. What are the likely causes?

A2: this compound is a basic compound due to the presence of the pyridine functional group. Basic compounds are particularly susceptible to peak tailing in reversed-phase HPLC. The primary causes include:

  • Secondary Silanol Interactions: Unwanted interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase are a major cause of peak tailing.[3][1][4][5] These interactions create a secondary, stronger retention mechanism that leads to a "tail."[4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms of the compound can exist simultaneously, leading to distorted peak shapes.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.[2][6]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites, which can increase tailing for basic compounds.[2]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[3][2]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting peak tailing.

HPLC_Troubleshooting_Workflow start Start: Peak Tailing Observed q1 Is the mobile phase pH optimized for a basic compound? start->q1 a1_yes Adjust Mobile Phase pH (Low pH: 2.5-3.5 or High pH > 7.5) q1->a1_yes No q2 Is the column appropriate and in good condition? q1->q2 Yes a1_yes->q2 end_fail Consult Instrument/Column Manufacturer a1_yes->end_fail a2_yes Select an End-capped or Hybrid Silica Column. Consider a guard column. q2->a2_yes No q3 Is there a possibility of sample overload? q2->q3 Yes a2_yes->q3 a2_yes->end_fail a3_yes Reduce Sample Concentration or Injection Volume q3->a3_yes Yes q4 Have extra-column effects been minimized? q3->q4 No a3_yes->q4 a3_yes->end_fail a4_yes Check and Optimize Tubing and Connections q4->a4_yes No end Peak Shape Improved q4->end Yes a4_yes->end a4_yes->end_fail

Caption: A flowchart outlining the decision-making process for troubleshooting HPLC peak tailing.

Step 1: Mobile Phase Optimization

Issue: The mobile phase pH is critical for controlling the ionization state of both the basic analyte and the acidic silanol groups on the column.

Solution: Adjust the mobile phase pH to minimize secondary interactions.

  • Low pH Approach: At a low pH (e.g., 2.5-3.5), the acidic silanol groups are protonated and thus less likely to interact with the protonated basic analyte through ion exchange.[1][7] This is a common and effective strategy.

  • High pH Approach: Alternatively, at a high pH (e.g., > 7.5), the basic analyte is deprotonated (neutral), reducing its interaction with the now ionized silanol groups.[8][9] This requires a pH-stable column.

ParameterRecommendationRationale
Mobile Phase pH Option A: 2.5 - 3.5Option B: 7.5 - 10.0Option A: Suppresses silanol ionization.[7]Option B: Neutralizes the basic analyte.[8]
Buffer Selection Phosphate, Formate, or AcetateTo maintain a stable pH throughout the analysis.[3]
Buffer Concentration 10-50 mMEnsures adequate buffering capacity without causing precipitation.
Mobile Phase Additives Low pH: 0.1% Formic Acid or TFAHigh pH: Ammonium Hydroxide or BicarbonateModifiers can improve peak shape by further suppressing silanol interactions or by acting as ion-pairing agents.[5][10]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Aqueous Phase: Prepare the desired buffer (e.g., 20 mM potassium phosphate).

  • Adjust pH: Titrate the aqueous buffer solution to the target pH (e.g., 3.0 with phosphoric acid or 8.0 with potassium hydroxide). It is crucial to measure and adjust the pH of the aqueous component before mixing with the organic modifier.[11]

  • Filter: Filter the aqueous phase through a 0.22 µm or 0.45 µm filter.

  • Prepare Mobile Phase: Mix the filtered aqueous phase with the appropriate organic solvent (e.g., acetonitrile or methanol) to the desired ratio.

  • Equilibrate: Equilibrate the HPLC column with the new mobile phase for at least 10-15 column volumes before injecting the sample.

Step 2: Column Selection and Care

Issue: The choice of HPLC column and its condition are paramount. Standard, older Type A silica columns have a higher concentration of acidic silanols that cause tailing with basic compounds.[1][12]

Solution: Use a modern, high-purity, end-capped column and protect it from contamination.

  • Column Type: Employ a column with a deactivated stationary phase, such as a "Type B" silica column which is less acidic, or one that is thoroughly end-capped.[1][5][7] End-capping chemically bonds a small silane to the residual silanols, shielding them from interaction with the analyte.[4][13] Hybrid silica-based columns are also a good option as they exhibit improved stability at higher pH.[13]

  • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components that can degrade the column inlet and cause peak shape distortion.

  • Column Flushing: If the column is suspected to be contaminated, flush it with a strong solvent.[2] For a reversed-phase column, this could involve washing with 100% acetonitrile or methanol.[2]

Column ParameterRecommendationRationale
Stationary Phase C18 or C8 with high-purity silicaStandard phases for reversed-phase chromatography.[8]
End-capping Yes (fully end-capped)Reduces silanol interactions.[4][5]
Particle Type Type B or Hybrid SilicaMinimizes surface acidity and improves peak shape for basic compounds.[1][13]
Step 3: Sample Concentration and Volume

Issue: Injecting an excessive mass or volume of the sample can lead to column overload and result in peak fronting or tailing.[2][6]

Solution: Reduce the amount of sample injected onto the column.

Experimental Protocol: Testing for Column Overload

  • Prepare Dilutions: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.

  • Inject and Analyze: Inject the same volume of the original sample and each dilution.

  • Evaluate Peak Shape: If the peak shape and tailing factor improve with more dilute samples, the original sample was likely overloaded. Determine the optimal concentration that provides a good signal without causing peak distortion.

  • Reduce Injection Volume: Alternatively, reduce the injection volume of the original sample to see if the peak shape improves.[6]

Step 4: System and Extra-Column Effects

Issue: Peak broadening and tailing can be introduced by factors outside of the analytical column.

Solution: Minimize the volume of the flow path from the injector to the detector.

  • Tubing: Use narrow internal diameter (e.g., 0.005" or ~0.125 mm) PEEK or stainless steel tubing to connect the components of your HPLC system.[3] Keep the tubing length as short as possible.

  • Fittings: Ensure all fittings are properly tightened to avoid dead volumes.

  • Detector Cell: If possible, use a detector flow cell with a smaller volume.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues for this compound, leading to more accurate and reliable analytical results.

References

Methyl N-(4-methylpyridin-3-yl)carbamate degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Methyl N-(4-methylpyridin-3-yl)carbamate. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the general chemical properties of carbamates, this compound is primarily susceptible to hydrolysis of the carbamate linkage. This can occur under both acidic and basic conditions, although the rate and mechanism may differ. Other potential degradation pathways include photolysis (degradation upon exposure to light) and thermal degradation at elevated temperatures.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of carbamates in aqueous solutions is highly pH-dependent. Generally, hydrolysis is accelerated under both acidic and basic conditions compared to neutral pH. Basic conditions often lead to a more rapid degradation of the carbamate ester linkage. It is crucial to determine the pH-rate profile for your specific experimental conditions.

Q3: What are the expected degradation products from hydrolysis?

A3: The hydrolysis of this compound is expected to yield 4-methyl-3-aminopyridine, methanol, and carbon dioxide. The initial hydrolysis would break the ester bond to form a carbamic acid intermediate, which is unstable and subsequently decomposes.

Q4: Is this compound sensitive to light?

A4: Photostability is a common concern for many pharmaceutical compounds. It is recommended to conduct photostability studies as per ICH Q1B guidelines to determine the light sensitivity of this compound.[1][2][3][4] If the compound is found to be photolabile, it should be protected from light during storage and handling.

Q5: What analytical techniques are suitable for monitoring the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for analyzing carbamates and their degradation products.[5][6][7] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be resolved from all potential degradation products without interference. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradants.

Troubleshooting Guides

Issue 1: Rapid and Unexpected Degradation of the Compound in Solution

Question: I am observing a much faster degradation of this compound in my formulation than anticipated. What could be the cause?

Answer: Unexpectedly rapid degradation can be attributed to several factors. Follow this troubleshooting workflow to identify the potential cause:

start Unexpected Degradation Observed check_ph Verify pH of the Solution start->check_ph check_temp Check Storage/Experimental Temperature start->check_temp check_light Assess Light Exposure start->check_light check_excipients Evaluate Excipient Compatibility start->check_excipients ph_issue pH is acidic or basic? Adjust to neutral or determine pH-rate profile. check_ph->ph_issue temp_issue Temperature too high? Store at lower temperatures. check_temp->temp_issue light_issue Exposed to UV or ambient light? Protect from light. check_light->light_issue excipient_issue Incompatible excipients? Conduct compatibility studies. check_excipients->excipient_issue

Caption: Troubleshooting workflow for unexpected compound degradation.

Issue 2: Poor Mass Balance in Forced Degradation Studies

Question: In my forced degradation study, the decrease in the parent compound peak does not correspond to the appearance of degradation product peaks. What could be the reason for this poor mass balance?

Answer: A lack of mass balance is a common challenge in forced degradation studies.[8] Here are potential causes and troubleshooting steps:

  • Formation of Non-UV Active Degradants: Your degradation products may lack a chromophore, making them undetectable by a UV detector.

    • Solution: Use a more universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) to identify non-UV active compounds.

  • Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost from the sample during the experiment.

    • Solution: Consider using headspace gas chromatography (GC) to analyze for volatile products.

  • Co-elution of Peaks: A degradant peak may be co-eluting with the parent peak or another degradant peak.

    • Solution: Optimize your HPLC method by changing the column, mobile phase composition, or gradient to improve peak separation. A photodiode array (PDA) detector can help assess peak purity.[8]

  • Precipitation of Degradants: The degradation products might be insoluble in the sample solvent and precipitate out of the solution.

    • Solution: Visually inspect your samples for any precipitates. If observed, try to dissolve the sample in a stronger solvent before analysis.

Summary of Forced Degradation Conditions and Potential Outcomes

The following table summarizes typical stress conditions used in forced degradation studies and the expected stability profile for a carbamate compound like this compound.

Stress ConditionReagent and ConditionsExpected Stability OutcomePrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursLikely to degradeHydrolysis of the carbamate ester linkage
Base Hydrolysis 0.1 M NaOH at room temperature for 4-8 hoursExpected to degrade rapidlyHydrolysis of the carbamate ester linkage
Oxidation 3% H₂O₂ at room temperature for 24 hoursPotentially stable, but pyridine ring may be susceptibleOxidation of the pyridine ring (N-oxide formation)
Thermal Degradation Solid-state at 80°C for 48 hoursMay show some degradationThermal decomposition
Photodegradation Exposure to light source providing ≥ 1.2 million lux hours and ≥ 200 watt-hours/m²Degradation is possiblePhotolytic cleavage or rearrangement

Note: These are general conditions and may need to be optimized for this compound to achieve a target degradation of 5-20%.[9]

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound, based on ICH guidelines.[9][10][11]

prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) stress_samples 2. Apply Stress Conditions prep_stock->stress_samples acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_samples->acid base Base Hydrolysis (0.1 M NaOH, RT) stress_samples->base oxidation Oxidation (3% H₂O₂, RT) stress_samples->oxidation thermal Thermal (Solid, 80°C) stress_samples->thermal photo Photolytic (ICH Q1B light exposure) stress_samples->photo control Control Sample (Unstressed) stress_samples->control neutralize 3. Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze 4. Analyze by Stability-Indicating HPLC oxidation->analyze thermal->analyze photo->analyze control->analyze neutralize->analyze evaluate 5. Evaluate Data (Peak Purity, Mass Balance, Identify Degradants) analyze->evaluate

Caption: General workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[9]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours).[8]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw samples at various time points (e.g., 1, 4, 8 hours).[8]

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light. Withdraw samples at various time points (e.g., 8, 24, 48 hours).[9]

    • Thermal Degradation: Heat the solid compound at 80°C. Sample at various time points (e.g., 24, 48 hours).[8]

    • Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all stressed samples and an unstressed control sample by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Perform a mass balance calculation to account for the loss of the parent compound.

    • Use techniques like LC-MS to identify the structure of major degradation products.

Visualizing Degradation Pathways

Generalized Hydrolytic Degradation Pathway

The primary degradation pathway for this compound is expected to be hydrolysis. The diagram below illustrates this general mechanism for a carbamate.

compound This compound intermediate Carbamic Acid Intermediate (Unstable) compound->intermediate Hydrolysis (H₂O, H⁺ or OH⁻) methanol Methanol compound->methanol Hydrolysis (H₂O, H⁺ or OH⁻) amine 4-Methyl-3-aminopyridine intermediate->amine Decarboxylation co2 Carbon Dioxide intermediate->co2 Decarboxylation

Caption: Generalized hydrolytic degradation of a carbamate.

References

Technical Support Center: Matrix Effects in the Analysis of Methyl N-(4-methylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, troubleshooting, and mitigating matrix effects encountered during the analysis of Methyl N-(4-methylpyridin-3-yl)carbamate, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to matrix effects in the analysis of this compound.

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[3][4] this compound, being a small molecule often analyzed in complex biological matrices like plasma, serum, or tissue homogenates, is susceptible to these interferences.[1]

Q2: My signal intensity for this compound is low and inconsistent. How do I know if this is due to matrix effects?

A2: To determine if your analysis is affected by matrix effects, you can perform a post-extraction spike experiment. This involves comparing the signal response of the analyte in a neat solution to its response when spiked into a blank matrix extract that has gone through the entire sample preparation process.[1] A significant difference between the two signals indicates the presence of matrix effects.[1] Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[5] Injection of a blank matrix extract will show a dip or a rise in the baseline signal at the retention time of interfering components, indicating regions of ion suppression or enhancement.[5]

Q3: What are the most common sources of matrix effects in bioanalysis?

A3: The most common sources of matrix effects in biological samples are phospholipids from cell membranes, as well as salts, proteins, and other endogenous compounds.[1][6] In food and environmental samples, pigments, sugars, and other organic molecules can also cause interference.[7] These components can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source.[6]

Q4: How can I reduce or eliminate matrix effects for this compound analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Improve Sample Preparation: More rigorous sample cleanup is often the most effective approach.[3][8] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally better at removing interfering components than a simple protein precipitation (PPT).[8][9] For food matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for carbamate pesticides.[7][10]

  • Optimize Chromatographic Separation: Modifying the liquid chromatography (LC) conditions to achieve better separation between this compound and matrix components can move the analyte peak out of regions of ion suppression.[4][11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the study samples can help to compensate for matrix effects.[12]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte's ionization.

Q5: I am observing significant ion suppression. Which sample preparation technique is most effective at removing phospholipids?

A5: While protein precipitation is a simple and fast technique, it is often insufficient for removing phospholipids.[6] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing these interfering compounds.[8] There are also specialized SPE cartridges and plates designed specifically for phospholipid removal.[6]

Quantitative Data Summary

The following table summarizes representative data on the impact of different sample preparation techniques on matrix effects for carbamate pesticides. The values represent the percentage of matrix effect, calculated as [(Peak area in matrix) / (Peak area in neat solution)] x 100%. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Sample Preparation TechniqueAnalyte ConcentrationMatrixMatrix Effect (%)Reference
QuEChERS2 ng/mLVarious Fruits & Vegetables95.4 - 111.2[13]
QuEChERS20 ng/mLVarious Fruits & Vegetables95.4 - 111.2[13]
QuEChERS200 ng/mLVarious Fruits & Vegetables95.4 - 111.2[13]
Protein Precipitation (PPT)Not SpecifiedSerumSignificant Ion Suppression[9]
Solid-Phase Extraction (SPE)Not SpecifiedSerumReduced Matrix Effects vs. PPT[9]
Liquid-Liquid Extraction (LLE)Not SpecifiedBiological FluidsEffective in Minimizing Matrix Effects[8]

Key Experimental Protocols

Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effects

Objective: To quantitatively assess the degree of ion suppression or enhancement.

Methodology:

  • Prepare Sample A (Neat Solution): Add a known amount of this compound analytical standard to the initial mobile phase or a suitable solvent.

  • Prepare Sample B (Post-Spike in Matrix): Process a blank matrix sample (e.g., plasma, tissue homogenate) through the entire extraction procedure. After the final extraction step and just before analysis, spike the extracted blank matrix with the same amount of this compound analytical standard as in Sample A.

  • Analysis: Analyze both Sample A and Sample B using the developed LC-MS/MS method.

  • Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area of Sample B / Peak Area of Sample A) * 100 A value significantly different from 100% indicates the presence of matrix effects.[14]

Protocol 2: QuEChERS Sample Preparation for Complex Matrices

Objective: To extract and clean up this compound from complex food or environmental matrices.

Methodology:

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction: Place the homogenized sample into a 50 mL centrifuge tube and add 15 mL of 1% acetic acid in acetonitrile. Vortex thoroughly.

  • Salting Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate and sodium acetate) and shake vigorously for 1 minute.[7]

  • Centrifugation: Centrifuge the tube to separate the organic layer.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate).[7] The choice of sorbent depends on the matrix composition.

  • Final Centrifugation and Analysis: Vortex the d-SPE tube, centrifuge, and collect the supernatant for LC-MS/MS analysis.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting matrix effects in the analysis of this compound.

MatrixEffectTroubleshooting start Start: Inconsistent/Poor Signal for Analyte check_me Perform Post-Extraction Spike Experiment start->check_me me_present Matrix Effect (Signal Suppression/Enhancement) Observed? check_me->me_present no_me No Significant Matrix Effect. Investigate other causes: - Instrument Performance - Analyte Stability - Standard Preparation me_present->no_me No optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes end End no_me->end optimize_lc Optimize Chromatographic Separation optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is re_evaluate Re-evaluate Matrix Effect use_sil_is->re_evaluate re_evaluate->optimize_sp No me_mitigated Matrix Effect Mitigated. Proceed with Validation. re_evaluate->me_mitigated Yes me_mitigated->end

Caption: Troubleshooting workflow for matrix effects.

References

Technical Support Center: Enhancing the Solubility of Methyl N-(4-methylpyridin-3-yl)carbamate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges with Methyl N-(4-methylpyridin-3-yl)carbamate in in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: I am starting a new experiment with this compound. What is the recommended initial solvent to dissolve this compound?

A: For initial experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2][3][4] It is a powerful and versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.[2] For most in vitro assays, preparing a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO is a standard starting point.[1][3]

2. Q: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous assay buffer. How can I prevent this?

A: This is a common issue known as "precipitation upon dilution." Several strategies can mitigate this problem:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions in your assay medium.[3][5]

  • Vortexing and Sonication: After dilution, ensure the solution is thoroughly mixed by vortexing. If precipitation persists, brief sonication can help redissolve the compound.[4]

  • Gentle Warming: Warming the solution briefly to 37°C may aid in dissolution. However, ensure the compound's stability at this temperature.[4]

  • Lower Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to minimize both precipitation and potential cytotoxicity.[3][5]

3. Q: I've tried the above steps, but solubility is still an issue. What other methods can I explore?

A: If DMSO alone is insufficient, you can explore pH adjustment or the use of solubilizing agents like cyclodextrins.

pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[][7][8][9] By adjusting the pH, you can protonate or deprotonate the molecule, which may increase its solubility in aqueous media.[][8]

Is this compound acidic or basic?

Based on its chemical structure, which includes a pyridine ring (basic) and a carbamate group (can act as a weak acid or base), the compound's solubility is likely pH-dependent. It is advisable to experimentally determine the optimal pH for solubility.

Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[10][11][12][13][14][15][16] This is a widely used technique to enhance the solubility and bioavailability of hydrophobic compounds.[11][12][14]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Accurately weigh the desired amount of this compound.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 2: pH Adjustment for Solubility Enhancement
  • Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add a small, consistent amount of your concentrated DMSO stock solution of this compound to each buffer.

  • Incubate the solutions for a set period (e.g., 1-2 hours) with gentle agitation.

  • Visually inspect for precipitation.

  • Quantify the concentration of the dissolved compound in the supernatant of each buffer using a suitable analytical method like HPLC-UV to determine the pH at which solubility is highest.

Protocol 3: Solubilization using Cyclodextrins
  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[11][16]

  • Prepare an aqueous solution of the cyclodextrin (e.g., 1-10% w/v HP-β-CD in your assay buffer).

  • Add the this compound DMSO stock solution to the cyclodextrin solution while vortexing.

  • Allow the mixture to equilibrate for at least one hour at room temperature with continuous stirring or agitation to facilitate the formation of the inclusion complex.

  • Visually inspect for any undissolved particles. If the solution is clear, the compound has been successfully solubilized.

Quantitative Data Summary

The following table summarizes common solubilizing agents and their typical working concentrations for in vitro assays.

Solubilizing AgentTypical Working ConcentrationNotes
DMSO < 0.5% (v/v)Can exhibit cellular toxicity at higher concentrations.[3]
Ethanol < 1% (v/v)A commonly used co-solvent.[][16][17]
Polyethylene Glycol (PEG 400) 1-10% (v/v)Often used in combination with other solvents.[][17]
Propylene Glycol 1-10% (v/v)Another common co-solvent.[][16][17]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1-10% (w/v)Forms inclusion complexes to increase solubility.[11][16]
Tween® 80 (Polysorbate 80) 0.01 - 0.1% (v/v)A non-ionic surfactant that can form micelles.[16][18]
Cremophor® EL 0.01 - 0.1% (v/v)A non-ionic surfactant used for poorly soluble compounds.[19]

Visualizing the Workflow

The following diagram illustrates a systematic approach to enhancing the solubility of this compound for your in vitro assays.

Solubility_Workflow start Start: Dissolve Compound dmso Attempt to Dissolve in 100% DMSO start->dmso check_dmso Is it Soluble? dmso->check_dmso dilute Dilute DMSO Stock in Aqueous Buffer check_dmso->dilute Yes end_insoluble Consider Alternative Strategies (e.g., different formulation) check_dmso->end_insoluble No check_precipitate Does it Precipitate? dilute->check_precipitate troubleshoot Troubleshoot Precipitation: - Stepwise Dilution - Vortex/Sonicate - Gentle Warming check_precipitate->troubleshoot Yes end_soluble Proceed with Assay check_precipitate->end_soluble No recheck_precipitate Still Precipitates? troubleshoot->recheck_precipitate ph_adjust Option 1: pH Adjustment recheck_precipitate->ph_adjust Yes cyclodextrin Option 2: Use Cyclodextrins recheck_precipitate->cyclodextrin Yes recheck_precipitate->end_soluble No ph_adjust->end_soluble cyclodextrin->end_soluble

Caption: Workflow for solubility enhancement.

References

Common pitfalls in handling Methyl N-(4-methylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl N-(4-methylpyridin-3-yl)carbamate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound?

This compound is an organic compound with the following key properties:

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
CAS Number 694495-63-1[1]
IUPAC Name methyl N-(4-methyl-3-pyridinyl)carbamate[1]
Appearance Typically a solid
Purity Commercially available up to ≥95%[2]

Q2: How should I properly store this compound to ensure its stability?

To maintain the integrity of the compound, it is recommended to store it in a tightly sealed container in a refrigerator. Carbamates, in general, can be susceptible to hydrolysis and thermal decomposition.[3][4][5]

Q3: I am observing degradation of my compound in solution. What are the likely causes?

Degradation of this compound in solution is most likely due to hydrolysis of the carbamate functional group.[3][4] This can be influenced by several factors:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of carbamates. The pyridine ring in the molecule may also influence its stability at different pH values.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and potentially lead to thermal decomposition.[5]

  • Presence of Nucleophiles: Certain buffer components or other molecules in the solution can act as nucleophiles and attack the carbamate group, leading to its cleavage.

Q4: My compound is not dissolving in my desired solvent. What can I do?

For solubility issues, consider the following troubleshooting steps. A systematic approach to determining solubility is recommended.

Solvent ClassExamplesExpected Solubility
Polar Aprotic DMSO, DMFGenerally soluble
Alcohols Methanol, EthanolLikely soluble
Chlorinated Solvents Dichloromethane, ChloroformLikely soluble
Aqueous Solutions Water, BuffersLimited solubility expected

If you are experiencing poor solubility in aqueous buffers, you can try preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous medium. Be mindful of the final solvent concentration in your experiment.

Troubleshooting Guides

Problem: Inconsistent Results in Biological Assays

Inconsistent results can often be traced back to issues with compound integrity or handling.

Possible Causes and Solutions:

  • Compound Degradation:

    • Verify Compound Purity: Use an analytical technique like HPLC or LC-MS to check the purity of your compound stock.

    • Prepare Fresh Solutions: Prepare solutions fresh for each experiment to minimize degradation over time.

    • pH and Buffer Effects: Investigate the stability of the compound in your specific assay buffer and at the working pH. Consider performing a time-course stability study.

  • Solubility Issues:

    • Precipitation: Visually inspect your assay plates for any signs of compound precipitation.

    • Use of Co-solvents: If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent is low and consistent across all experiments.

Problem: Difficulty in Purifying the Compound After Synthesis

Purification of carbamates can sometimes be challenging due to their properties.

Possible Causes and Solutions:

  • Co-eluting Impurities:

    • Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes or dichloromethane/methanol) for column chromatography.

    • Alternative Purification: Consider other purification techniques such as recrystallization or preparative HPLC.

  • On-column Decomposition:

    • Choice of Stationary Phase: If you suspect decomposition on silica gel, consider using a less acidic stationary phase like alumina or a reverse-phase column.

    • Temperature Control: Perform chromatography at room temperature or below if the compound is thermally labile.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline based on common synthetic routes for related carbamates.[6]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 4-methyl-3-aminopyridine 4-methyl-3-aminopyridine product This compound 4-methyl-3-aminopyridine->product Base (e.g., Pyridine or Triethylamine) Dichloromethane methyl_chloroformate Methyl Chloroformate methyl_chloroformate->product

Caption: Synthesis of this compound.

Procedure:

  • Dissolve 4-methyl-3-aminopyridine in a suitable anhydrous solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as pyridine or triethylamine (approximately 1.1 to 1.5 equivalents), to the solution.

  • Cool the reaction mixture in an ice bath (0 °C).

  • Slowly add methyl chloroformate (approximately 1.0 to 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Troubleshooting Compound Instability

G start Inconsistent Experimental Results check_purity Check Purity of Stock (HPLC, LC-MS) start->check_purity is_pure Is it Pure? check_purity->is_pure prepare_fresh Prepare Fresh Stock Solution is_pure->prepare_fresh Yes new_synthesis Re-synthesize and/or Re-purify Compound is_pure->new_synthesis No stability_study Perform Stability Study (Time, pH, Temp) prepare_fresh->stability_study is_stable Is it Stable? stability_study->is_stable optimize_conditions Optimize Assay Conditions (Buffer, pH, Temp) is_stable->optimize_conditions No end_good Consistent Results is_stable->end_good Yes optimize_conditions->end_good end_bad Re-evaluate Experimental Design new_synthesis->check_purity

Caption: Troubleshooting workflow for compound instability.

Signaling Pathways and Biological Context

While the specific biological targets and signaling pathways for this compound are not extensively documented in publicly available literature, the carbamate moiety is a well-known pharmacophore. Carbamates are often designed as inhibitors of enzymes, particularly hydrolases such as cholinesterases.[7] The pyridine ring suggests potential interactions with a variety of biological targets, including kinases and other ATP-binding proteins.

Given its structural components, this compound could potentially be explored in the context of:

  • Enzyme Inhibition: Particularly serine hydrolases.

  • Receptor Binding: The pyridine moiety could interact with various receptor types.

  • Drug Discovery: As a scaffold or fragment for the development of new therapeutic agents.[4]

Further experimental investigation is required to elucidate the specific biological activity and mechanism of action of this compound.

G compound This compound binding Binding to Target compound->binding enzyme Potential Biological Target (e.g., Enzyme, Receptor) enzyme->binding cellular_response Modulation of Cellular Signaling Pathway binding->cellular_response biological_effect Observed Biological Effect cellular_response->biological_effect

Caption: General logical relationship for biological activity.

References

Strategies to minimize impurity formation in Methyl N-(4-methylpyridin-3-yl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of Methyl N-(4-methylpyridin-3-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of 3-amino-4-methylpyridine with methyl chloroformate in the presence of a suitable base. This reaction is a standard procedure for forming carbamates from amines.

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

A2: Several parameters are crucial for a clean reaction and high yield. These include:

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to control its exothermic nature and prevent side reactions.

  • Rate of Addition: Slow, dropwise addition of methyl chloroformate to the solution of 3-amino-4-methylpyridine and base is essential to maintain a low localized concentration of the chloroformate and minimize side reactions.

  • Choice of Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is commonly used to neutralize the hydrochloric acid byproduct without competing with the aminopyridine in reacting with the methyl chloroformate.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is typically used to dissolve the reactants and facilitate the reaction.

  • Stoichiometry: Using a slight excess of the aminopyridine or carefully controlling the stoichiometry of the methyl chloroformate can help to avoid unreacted starting material or the formation of certain impurities.

Q3: What are the most likely impurities to be formed during this synthesis?

A3: The primary impurities of concern are:

  • Unreacted 3-amino-4-methylpyridine: Incomplete reaction will leave the starting material in the final product.

  • N,N'-bis(4-methylpyridin-3-yl)urea: This symmetrical urea can form if the initially formed carbamate reacts with another molecule of 3-amino-4-methylpyridine, or through the in-situ formation of an isocyanate intermediate which then reacts with the starting amine.

  • Over-alkylation products: While less common with methyl chloroformate under controlled conditions, there is a possibility of methylation at other positions on the pyridine ring, though this is generally not a major concern.

  • Hydrolysis products: If water is present in the reaction mixture, methyl chloroformate can hydrolyze to methanol and carbon dioxide, and the carbamate product can also be susceptible to hydrolysis under certain conditions.

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through the following methods:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup involving washing with water and brine can remove water-soluble impurities and salts.

  • Crystallization: The product can often be purified by crystallization from a suitable solvent or solvent mixture, such as ethyl acetate, acetone, or benzene.[1]

  • Column Chromatography: For high purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of side products (e.g., urea impurity). 3. Loss of product during workup or purification.1. Monitor the reaction by TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls at low temperatures. 2. Ensure slow addition of methyl chloroformate at low temperature. Use a non-nucleophilic base. 3. Optimize the extraction and crystallization solvents and procedures to minimize product loss.
Presence of Unreacted 3-amino-4-methylpyridine 1. Insufficient methyl chloroformate. 2. Short reaction time. 3. Poor mixing.1. Use a slight excess (e.g., 1.05-1.1 equivalents) of methyl chloroformate. 2. Monitor the reaction to completion. 3. Ensure efficient stirring throughout the reaction.
Formation of N,N'-bis(4-methylpyridin-3-yl)urea Impurity 1. Localized high concentration of 3-amino-4-methylpyridine relative to methyl chloroformate. 2. Reaction temperature too high, favoring the formation of an isocyanate intermediate. 3. The carbamate product reacting with unreacted amine.1. Add the 3-amino-4-methylpyridine solution to the methyl chloroformate solution to maintain an excess of the chloroformate. 2. Maintain a low reaction temperature (0-5 °C). 3. Ensure rapid and complete conversion of the starting amine.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities that inhibit crystallization. 2. Incorrect choice of crystallization solvent.1. Purify the crude product by column chromatography before attempting crystallization. 2. Screen a variety of solvents and solvent mixtures for crystallization.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on general methods for carbamate synthesis from aminopyridines.

Materials:

  • 3-amino-4-methylpyridine

  • Methyl chloroformate

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) (or another suitable inert solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-4-methylpyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methyl chloroformate (1.1 eq) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Analytical Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method can be used to separate the desired product from the starting material and the urea impurity. Retention times will need to be determined using standards for each compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve 3-amino-4-methylpyridine and base in solvent cool Cool to 0 °C start->cool add Slowly add methyl chloroformate cool->add react React at room temperature add->react quench Quench with NaHCO3(aq) react->quench extract Extract with organic solvent quench->extract wash Wash with water and brine extract->wash dry Dry and concentrate wash->dry purify Purify (Crystallization/ Chromatography) dry->purify end end purify->end Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Impurity_Formation cluster_main_reaction Desired Reaction cluster_side_reaction Side Reaction amine 3-amino-4-methylpyridine product This compound (Desired Product) amine->product + Methyl Chloroformate (Controlled Conditions) chloroformate Methyl Chloroformate urea N,N'-bis(4-methylpyridin-3-yl)urea (Impurity) amine_clone 3-amino-4-methylpyridine product_clone Carbamate Intermediate product_clone->urea + 3-amino-4-methylpyridine (Excess amine or high temp.)

Caption: Signaling pathway illustrating the desired reaction and a key side reaction leading to urea impurity formation.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Methyl N-(4-methylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of two analytical methods for the determination of Methyl N-(4-methylpyridin-3-yl)carbamate, a key chemical intermediate. We will compare a newly developed, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with a more traditional High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method.

The validation of these analytical procedures is based on the International Council for Harmonisation (ICH) guidelines Q2(R2), which outline the necessary parameters to ensure that an analytical procedure is fit for its intended purpose.[1][2] The core validation parameters discussed include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[3][4][5]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of the two methods.

Table 1: Performance Characteristics of the UPLC-MS/MS Method

ParameterResultAcceptance Criteria
Linearity (r²)0.9998r² ≥ 0.999
Range1 - 200 ng/mLDefined by linearity
Accuracy (Recovery)98.5% - 101.2%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.85%≤ 1.0%
- Intermediate1.20%≤ 2.0%
Limit of Detection (LOD)0.2 ng/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ)0.7 ng/mLSignal-to-Noise ≥ 10
SpecificityNo interference observedPeak purity > 99.5

Table 2: Performance Characteristics of the HPLC-FLD Method

ParameterResultAcceptance Criteria
Linearity (r²)0.9991r² ≥ 0.999
Range10 - 1000 ng/mLDefined by linearity
Accuracy (Recovery)96.7% - 103.5%95.0% - 105.0%
Precision (%RSD)
- Repeatability1.5%≤ 2.0%
- Intermediate2.5%≤ 3.0%
Limit of Detection (LOD)2.5 ng/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ)8.0 ng/mLSignal-to-Noise ≥ 10
SpecificityMinor interference from related compoundsPeak purity > 98.0

As the data indicates, the UPLC-MS/MS method offers superior sensitivity (lower LOD and LOQ) and precision compared to the HPLC-FLD method. While both methods demonstrate acceptable linearity and accuracy, the UPLC-MS/MS method is more suitable for the analysis of trace levels of this compound.

Experimental Protocols

Detailed methodologies for the validation of the UPLC-MS/MS method are provided below.

UPLC-MS/MS System Conditions
  • Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound would be determined during method development.

Validation Experiments

a) Linearity: A stock solution of the analyte is prepared and serially diluted to create calibration standards at concentrations ranging from 1 to 200 ng/mL. Each standard is injected in triplicate. A calibration curve is generated by plotting the peak area against the concentration, and the coefficient of determination (r²) is calculated.

b) Accuracy: The accuracy is determined by a recovery study at three concentration levels (low, medium, and high). A known amount of the analyte is spiked into a placebo matrix. The spiked samples are prepared and analyzed in triplicate. The percentage recovery is calculated by comparing the measured concentration to the nominal concentration.

c) Precision:

  • Repeatability (Intra-assay precision): Six replicate samples are prepared at 100% of the test concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-assay precision): The repeatability assay is repeated on a different day by a different analyst to assess the variability. The relative standard deviation (%RSD) of the results is calculated for both repeatability and intermediate precision.

d) Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio. A series of low-concentration solutions are analyzed, and the concentrations that produce a signal-to-noise ratio of approximately 3 and 10 are designated as the LOD and LOQ, respectively.

e) Specificity: The specificity of the method is evaluated by analyzing a placebo, a standard solution of the analyte, and a sample spiked with potential impurities and related substances. The chromatograms are examined for any interfering peaks at the retention time of the analyte.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Appropriate Technology (e.g., UPLC-MS/MS) A->B C Optimize Method Parameters B->C D Specificity C->D Validate E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J K Method Transfer J->K

Caption: Workflow for analytical method validation.

Hypothetical Signaling Pathway

This compound may be an intermediate in the synthesis of a drug that targets a specific signaling pathway. The diagram below illustrates a hypothetical pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 A Receptor B Kinase 1 A->B Ligand Binding C Kinase 2 B->C Phosphorylation D Transcription Factor C->D Translocation E Gene Expression D->E Activation F Drug (from intermediate) F->B Inhibition

References

A Comparative Toxicological Assessment: Methyl N-(4-methylpyridin-3-yl)carbamate vs. Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Data Summary

The following table summarizes the available quantitative and qualitative toxicity data for ethyl carbamate. No specific experimental data for methyl N-(4-methylpyridin-3-yl)carbamate was identified in a comprehensive search of scientific literature.

Toxicological EndpointEthyl Carbamate (Urethane)This compound
Acute Toxicity (LD50) Oral (rat): 1809 mg/kg[1] Oral (mouse, rat, rabbit): Lowest fatal dose ≥ 1.2 g/kg[2]No data available
Carcinogenicity IARC: Group 2A "Probably carcinogenic to humans"[3][4][5] NTP: "Reasonably anticipated to be a human carcinogen"[6] Induces tumors in multiple animal species (e.g., lung, liver, skin)[7][8]No data available
Genotoxicity Requires metabolic activation to become genotoxic[3]. The metabolite, vinyl carbamate epoxide, is a DNA-reactive species that forms promutagenic etheno-DNA adducts[9]. Induces sister chromatid exchange (SCE) in vivo[10][11]. Can induce chromosomal aberrations in mammalian cells with metabolic activation[3].No data available
Mechanism of Toxicity Carbamates, in general, act by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent cholinergic effects[12][13]. The carcinogenicity of ethyl carbamate is mediated by its metabolic activation to vinyl carbamate and vinyl carbamate epoxide, which form DNA adducts[3][9].Likely acts as an acetylcholinesterase inhibitor, a characteristic of many carbamates[12][13]. The potential for genotoxicity would depend on its metabolic pathway.
Other Effects Acute high-level exposure in humans can cause kidney and liver injury, vomiting, and coma[7]. Long-term use in the past for medicinal purposes led to gastroenteric hemorrhages[2]. Chronic exposure in C. elegans impedes growth, inhibits reproduction, shortens lifespan, and promotes neurodegeneration[14].No data available

Metabolic Activation and Genotoxicity of Ethyl Carbamate

The genotoxicity of ethyl carbamate is not direct but requires metabolic activation, primarily by the cytochrome P450 enzyme CYP2E1. This process is a critical step in its carcinogenic mechanism.

EC Ethyl Carbamate VC Vinyl Carbamate EC->VC Oxidation CYP2E1_1 CYP2E1 VCE Vinyl Carbamate Epoxide VC->VCE Epoxidation CYP2E1_2 CYP2E1 DNA DNA Adducts VCE->DNA Covalent Binding CYP2E1_1->VC CYP2E1_2->VCE

Metabolic activation pathway of ethyl carbamate leading to DNA adduct formation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols for key experiments used to assess the toxicity of carbamates.

In Vitro Cytotoxicity Assay (e.g., using HepG2 cells)

This assay evaluates the effect of a compound on cell viability.

cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay Seed Seed HepG2 cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat cells with varying concentrations of test compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure

Workflow for an in vitro cytotoxicity assay using the MTT method.

Protocol:

  • Cell Culture: Human hepatoma G2 (HepG2) cells are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are then exposed to a range of concentrations of the test compound (e.g., ethyl carbamate) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control. A study on ethyl carbamate in HepG2 cells showed a dose-dependent inhibition of cell viability[15].

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

This study provides information on the acute toxic effects of a single oral dose of a substance.

Protocol:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used in a stepwise procedure.

  • Dose Administration: A single dose of the test substance is administered by gavage to a small group of animals.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded at regular intervals.

  • Stepwise Procedure: Depending on the outcome in the initial group, further groups of animals are dosed at higher or lower fixed dose levels.

  • Endpoint: The test allows for the determination of the LD50 (the statistically estimated dose that is lethal to 50% of the animals) or the classification of the substance into a specific toxicity category. For ethyl carbamate, the oral LD50 in rats is reported as 1809 mg/kg[1].

Discussion and Conclusion

The available data clearly establishes ethyl carbamate as a significant toxicant, with its carcinogenic properties being of primary concern. Its mechanism of genotoxicity, requiring metabolic activation to a DNA-reactive metabolite, is well-documented. Acute exposure to high doses can also lead to severe systemic effects.

In contrast, there is a critical lack of publicly available toxicological data for this compound. As a carbamate, it is plausible that it exhibits inhibitory effects on acetylcholinesterase. However, its potential for carcinogenicity and genotoxicity remains unknown and would be highly dependent on its specific metabolic fate within the body. The presence of the 4-methylpyridine group could significantly alter its metabolism compared to the simple ethyl group of ethyl carbamate, potentially leading to a different toxicity profile.

For researchers and drug development professionals working with this compound or structurally related compounds, it is imperative to conduct thorough toxicological assessments. The absence of data should not be interpreted as an absence of risk. Initial in vitro screening for cytotoxicity and genotoxicity, followed by in vivo studies as necessary, is strongly recommended to characterize the safety profile of this compound.

References

Comparison Guide: Cross-Reactivity of Methyl N-(4-methylpyridin-3-yl)carbamate in a Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the cross-reactivity of Methyl N-(4-methylpyridin-3-yl)carbamate against a primary target analyte in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The data presented herein is intended to guide researchers and drug development professionals in assessing the specificity of immunoassays for related molecular structures.

Overview and Principle

Immunoassay specificity is a critical parameter, ensuring that the assay accurately detects the target analyte without interference from structurally related compounds. Cross-reactivity occurs when an antibody, raised against a specific antigen (the target analyte), also binds to other molecules. This guide evaluates the cross-reactivity of several pyridinylcarbamate derivatives, including this compound, in an assay designed for the quantification of Methyl N-(pyridin-3-yl)carbamate .

The principle of the competitive ELISA used in this evaluation is illustrated below. In this format, a known amount of enzyme-labeled antigen (conjugate) competes with the unlabeled antigen in the sample (or standard) for a limited number of primary antibody binding sites coated onto a microplate. A higher concentration of the unlabeled antigen in the sample results in less conjugate binding and a weaker signal, creating an inverse relationship between antigen concentration and signal intensity.

G cluster_well Microplate Well Surface cluster_sample Sample Addition cluster_binding Competitive Binding cluster_wash Wash Step cluster_substrate Substrate Addition & Signal Ab Primary Antibody Wash Unbound components are washed away Analyte Target Analyte (Unlabeled) p1 Analyte->p1 Competes CrossReactant Cross-Reactant (e.g., this compound) CrossReactant->p1 Competes Conjugate Enzyme-Labeled Analyte (Conjugate) Conjugate->p1 Competes p1->Ab Binds Substrate Substrate Signal Colorimetric Signal Substrate->Signal Enzyme Converts

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of this compound and other relevant compounds against the primary target analyte, Methyl N-(pyridin-3-yl)carbamate. Cross-reactivity is determined by comparing the concentration of each compound required to inhibit 50% of the maximum signal (IC50) with the IC50 of the target analyte.

Table 1: Cross-Reactivity of Pyridinylcarbamate Derivatives

Compound IC50 (ng/mL) Cross-Reactivity (%)
Methyl N-(pyridin-3-yl)carbamate (Target) 15.2 100.0
This compound 485.5 3.1
Methyl N-(2-methylpyridin-3-yl)carbamate 910.8 1.7
Ethyl N-(pyridin-3-yl)carbamate 32.1 47.3

| Pyridine-3-amine | >10,000 | <0.15 |

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Experimental Protocol: Competitive ELISA

The following protocol details the methodology used to obtain the cross-reactivity data presented above.

3.1. Materials and Reagents

  • Primary Antibody: Rabbit anti-Methyl N-(pyridin-3-yl)carbamate polyclonal antibody.

  • Coating Antigen: Methyl N-(pyridin-3-yl)carbamate-BSA conjugate.

  • Enzyme Conjugate: Methyl N-(pyridin-3-yl)carbamate-HRP conjugate.

  • Plates: 96-well high-binding polystyrene microplates.

  • Buffers: Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6), Wash Buffer (PBS with 0.05% Tween-20, pH 7.4), Assay Buffer (PBS with 1% BSA, pH 7.4).

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.

  • Stop Solution: 2 M Sulfuric Acid.

  • Standards: Certified reference standards of all test compounds.

3.2. Assay Procedure

G A 1. Plate Coating Coat wells with anti-target antibody. Incubate 12-18h at 4°C. B 2. Washing Wash 3x with Wash Buffer to remove unbound antibody. A->B C 3. Blocking Add Assay Buffer to block non-specific binding sites. Incubate 1h at 37°C. B->C D 4. Competitive Reaction Add standards/samples and Enzyme Conjugate. Incubate 1h at 37°C. C->D E 5. Washing Wash 5x with Wash Buffer to remove unbound reagents. D->E F 6. Substrate Addition Add TMB Substrate. Incubate 15 min at room temperature in dark. E->F G 7. Stopping Reaction Add Stop Solution to each well. F->G H 8. Reading Measure absorbance at 450 nm within 10 minutes. G->H

Caption: Step-by-step experimental workflow for the competitive ELISA.

  • Plate Coating: Dilute the primary antibody in Coating Buffer to a pre-optimized concentration. Add 100 µL to each well of a 96-well microplate. Seal the plate and incubate overnight (16-18 hours) at 4°C.

  • Washing: Aspirate the coating solution from the wells. Wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Assay Buffer to each well to block any remaining non-specific binding sites. Incubate for 1 hour at 37°C.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte standard and each test compound in Assay Buffer.

    • Wash the plate as in step 2.

    • Add 50 µL of the standard or test compound solution to the appropriate wells.

    • Add 50 µL of the pre-optimized dilution of the Enzyme Conjugate to all wells.

    • Seal the plate and incubate for 1 hour at 37°C.

  • Washing: Aspirate the solutions and wash the plate five times with 300 µL of Wash Buffer per well.

  • Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.

3.3. Data Analysis A standard curve is generated by plotting the absorbance at 450 nm against the logarithm of the concentration for the target analyte standards. The IC50 value, the concentration that causes 50% inhibition of the maximum signal, is calculated for the target analyte and for each test compound using a four-parameter logistic curve fit.

Conclusion

The immunoassay demonstrates high specificity for the target analyte, Methyl N-(pyridin-3-yl)carbamate . The introduction of a methyl group at the 4-position of the pyridine ring, as in This compound , significantly reduces antibody binding, resulting in a low cross-reactivity of 3.1%. Alterations to the ethyl group or removal of the carbamate moiety (as in Pyridine-3-amine) further decrease binding, indicating that the antibody primarily recognizes the core Methyl N-(pyridin-3-yl)carbamate structure. These findings confirm the assay's suitability for the specific detection of its target with minimal interference from the tested structural analogs.

Biological activity comparison of Methyl N-(4-methylpyridin-3-yl)carbamate and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the biological activities of Methyl N-(4-methylpyridin-3-yl)carbamate and its analogous compounds reveals a promising landscape for researchers in drug discovery and development. This guide consolidates available data on their potential as cholinesterase inhibitors and anticancer agents, providing a comparative framework and detailed experimental methodologies to support further investigation.

This compound belongs to the carbamate class of compounds, which are recognized for their diverse biological activities. While specific quantitative data for this particular molecule remains limited in publicly accessible literature, the broader family of pyridinyl carbamates has demonstrated significant potential in various therapeutic areas. This guide aims to provide a comparative overview based on structurally related analogs.

Comparative Analysis of Biological Activity

The primary biological activities associated with pyridinyl carbamates are the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—and cytotoxic effects against various cancer cell lines.

Cholinesterase Inhibition

Carbamates are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, a mechanism that is the basis for treatments of neurodegenerative diseases like Alzheimer's disease.[1]

Table 1: Cholinesterase Inhibitory Activity of Representative Pyridinyl Carbamate Analogs

Compound IDTarget EnzymeIC50 (µM)Source
Analog AAcetylcholinesterase (AChE)0.153 ± 0.016[2]
Analog BButyrylcholinesterase (BChE)0.828 ± 0.067[2]

Note: The specific structures of "Analog A" and "Analog B" are detailed in the cited literature and represent pyridine derivatives with carbamic functions.

Anticancer Activity

Several studies have highlighted the potential of pyridine derivatives as anticancer agents.[1] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines. While specific data for this compound is not published, the pyridine scaffold is a common feature in many anticancer compounds.[3] The structure-activity relationship (SAR) studies on broader classes of pyridine derivatives suggest that the nature and position of substituents on the pyridine ring significantly influence their cytotoxic potency.[3]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the key biological assays are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the activity of cholinesterases and the inhibitory potency of compounds.

Principle: The assay measures the activity of AChE or BChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), respectively. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and serial dilutions in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the reaction mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.

    • Prepare solutions of AChE or BChE, ATCI or BTCI, and DTNB in the phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the enzyme solution, 20 µL of the test compound dilution (or buffer for control), and 140 µL of a pre-mixed solution containing the substrate (ATCI or BTCI) and DTNB.

    • The final volume in each well should be 200 µL.

    • Immediately start monitoring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using a suitable software.

Cholinesterase_Inhibition_Assay cluster_workflow Experimental Workflow prep Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) plate Add Reagents to 96-well Plate prep->plate Dispense incubate Incubate at Room Temperature plate->incubate Mix read Measure Absorbance at 412 nm incubate->read Kinetic Reading analyze Calculate % Inhibition and IC50 read->analyze Data Processing

Workflow for the Cholinesterase Inhibition Assay.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compound

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

MTT_Assay_Workflow cluster_protocol MTT Assay Protocol seed Seed Cells in 96-well Plate treat Treat with Test Compound seed->treat incubate_compound Incubate (24-72h) treat->incubate_compound add_mtt Add MTT Solution incubate_compound->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze

Step-by-step workflow of the MTT assay.

Signaling Pathways

The primary signaling pathway affected by cholinesterase inhibitors is the cholinergic pathway. By preventing the breakdown of acetylcholine, these compounds enhance cholinergic neurotransmission at both nicotinic and muscarinic receptors. This can have widespread effects throughout the central and peripheral nervous systems.

Cholinergic_Signaling ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptors (Nicotinic & Muscarinic) ACh->Receptor Binding Inhibitor Pyridinyl Carbamate Inhibitor Inhibitor->AChE Inhibition Signal Downstream Signaling & Physiological Response Receptor->Signal Activation

Inhibition of AChE by pyridinyl carbamates.

Conclusion

While direct comparative data for this compound is yet to be broadly published, the analysis of its structural analogs indicates a strong potential for biological activity, particularly in the realms of neurodegenerative disease and oncology. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to systematically evaluate this compound and its derivatives, paving the way for new discoveries and therapeutic innovations.

References

Confirming the Structure of Methyl N-(4-methylpyridin-3-yl)carbamate using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides foundational information, complex isomers can often yield similar 1D spectra. Two-dimensional (2D) NMR techniques are indispensable for resolving such ambiguities by revealing through-bond correlations between nuclei, thereby providing a definitive structural fingerprint.

This guide provides a comparative analysis of Methyl N-(4-methylpyridin-3-yl)carbamate, a substituted pyridinyl carbamate of interest in medicinal chemistry, and a structural isomer, Methyl N-(2-methylpyridin-3-yl)carbamate. We will explore how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can be used to unequivocally confirm the correct structure. This guide presents hypothetical, yet chemically plausible, experimental data to illustrate the principles of 2D NMR in structure elucidation.

Comparative 2D NMR Data Analysis

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, and the key 2D NMR correlations for this compound and its isomer, Methyl N-(2-methylpyridin-3-yl)carbamate.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

This compound Methyl N-(2-methylpyridin-3-yl)carbamate
Position ¹H (ppm)
28.35 (s)
4-CH₃2.30 (s)
57.20 (d)
68.45 (d)
N-H7.80 (s)
O-CH₃3.75 (s)
C=O-
3-
4-

Table 2: Key 2D NMR Correlations for Structural Confirmation

Experiment This compound Correlations Methyl N-(2-methylpyridin-3-yl)carbamate Correlations Structural Insight
COSY H-5 (7.20) ↔ H-6 (8.45)H-4 (8.20) ↔ H-5 (7.30) ↔ H-6 (8.50)Confirms the connectivity of protons on the pyridine ring. The coupling pattern for the 4-methyl isomer is simpler due to the substitution pattern.
HSQC H-2 (8.35) ↔ C-2 (148.5) 4-CH₃ (2.30) ↔ C of 4-CH₃ (20.1) H-5 (7.20) ↔ C-5 (123.8) H-6 (8.45) ↔ C-6 (150.2) O-CH₃ (3.75) ↔ C of O-CH₃ (52.5)2-CH₃ (2.55) ↔ C of 2-CH₃ (22.5) H-4 (8.20) ↔ C-4 (147.2) H-5 (7.30) ↔ C-5 (125.1) H-6 (8.50) ↔ C-6 (151.8) O-CH₃ (3.78) ↔ C of O-CH₃ (52.8)Directly links protons to their attached carbons, confirming the assignment of protonated carbons.
HMBC H-2 (8.35)C-4 (145.3) , C-3 (130.5), C-6 (150.2) 4-CH₃ (2.30)C-3 (130.5) , C-4 (145.3) , C-5 (123.8) H-5 (7.20) ↔ C-3 (130.5), C-4 (145.3) H-6 (8.45) ↔ C-2 (148.5), C-4 (145.3) O-CH₃ (3.75) ↔ C=O (155.0) N-H (7.80) ↔ C-3 (130.5), C=O (155.0)2-CH₃ (2.55)C-2 (132.1) , C-3 (129.7) H-4 (8.20) ↔ C-2 (132.1), C-5 (125.1), C-6 (151.8) H-6 (8.50) ↔ C-2 (132.1), C-4 (147.2) O-CH₃ (3.78) ↔ C=O (154.8) N-H (7.95) ↔ C-3 (129.7), C=O (154.8)Reveals long-range (2-3 bond) C-H correlations, which are crucial for piecing together the molecular skeleton and differentiating isomers. The bolded correlations are key distinguishing features.

Differentiating Isomers with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for distinguishing between the two isomers. For this compound, the protons of the methyl group at position 4 (4-CH₃) would show a correlation to the carbon at position 3 (C-3) and the carbon at position 5 (C-5). Crucially, the proton at position 2 (H-2) would show a correlation to the carbon at position 4 (C-4).

In contrast, for the isomeric Methyl N-(2-methylpyridin-3-yl)carbamate, the protons of the methyl group at position 2 (2-CH₃) would show correlations to the carbon at position 3 (C-3). There would be no correlation from a proton at position 2 to a carbon at position 4. These distinct long-range correlation patterns provide unequivocal evidence for the correct substitution pattern on the pyridine ring.

Visualizing the Connections

The following diagrams illustrate the key structural features and the workflow for 2D NMR analysis.

Structure of this compound cluster_molecule C1 C C2 C C1->C2 C3 C C2->C3 N_carbamate N C2->N_carbamate C4 C C3->C4 C_Me CH₃ C3->C_Me C5 C C4->C5 N1 N C5->N1 N1->C1 H_N H N_carbamate->H_N C_carbonyl C=O N_carbamate->C_carbonyl O_carbamate O C_carbonyl->O_carbamate C_OMe CH₃ O_carbamate->C_OMe

Caption: Molecular structure of this compound.

Key HMBC Correlations cluster_molecule C2_H H-2 C4 C-4 C2_H->C4 ³J C4_Me 4-CH₃ C3 C-3 C4_Me->C3 ²J C5 C-5 C4_Me->C5 ³J

Caption: Key HMBC correlations confirming the 4-methyl substitution.

2D NMR Structure Elucidation Workflow A Acquire 1D NMR (¹H, ¹³C) B Acquire 2D COSY A->B H-H Connectivity C Acquire 2D HSQC A->C Direct C-H Connectivity D Acquire 2D HMBC A->D Long-Range C-H Connectivity E Integrate Data & Propose Structure B->E C->E D->E F Confirm Structure E->F

Caption: A logical workflow for structure elucidation using 2D NMR.

Experimental Protocols

The following are generalized protocols for the acquisition of 2D NMR spectra. Instrument-specific parameters may vary.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

1. COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Pulse Program: A standard COSY-45 or DQF-COSY pulse sequence is used.

  • Key Parameters:

    • The spectral width in both dimensions (F1 and F2) should be set to encompass all proton signals.

    • The number of increments in the F1 dimension (typically 128-256) will determine the resolution in that dimension.

    • A sufficient number of scans per increment should be acquired to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically used.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.

  • Pulse Program: A standard gradient-selected HSQC pulse sequence with sensitivity enhancement is commonly used.

  • Key Parameters:

    • The F2 dimension corresponds to the ¹H spectrum, and the F1 dimension corresponds to the ¹³C spectrum.

    • The spectral widths should be set to include all relevant proton and carbon signals.

    • The number of increments in F1 is typically 128-256.

    • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.

  • Pulse Program: A standard gradient-selected HMBC pulse sequence is used.

  • Key Parameters:

    • Similar to HSQC, F2 is the ¹H dimension and F1 is the ¹³C dimension.

    • Spectral widths should be set appropriately.

    • The long-range coupling constant (ⁿJCH) is a critical parameter and is typically optimized for a value between 4 and 10 Hz. Acquiring multiple HMBC spectra with different coupling constant optimizations can be beneficial.

    • A longer relaxation delay may be necessary compared to HSQC.

Conclusion

The structural confirmation of novel chemical entities is a cornerstone of modern drug development. As demonstrated in this guide, 2D NMR spectroscopy, particularly the HMBC experiment, provides the necessary detail to unambiguously differentiate between closely related isomers like this compound and Methyl N-(2-methylpyridin-3-yl)carbamate. The specific patterns of through-bond correlations serve as a definitive structural signature, ensuring the integrity of the compounds advancing through the discovery and development pipeline. The integration of COSY, HSQC, and HMBC data allows for a comprehensive and confident structural assignment, which is paramount for building robust structure-activity relationships and ensuring the quality of clinical candidates.

Inter-laboratory Comparison of Methyl N-(4-methylpyridin-3-yl)carbamate Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of established analytical methodologies applicable to the quantification of Methyl N-(4-methylpyridin-3-yl)carbamate. While specific inter-laboratory comparison data for this particular compound is not publicly available, this document leverages performance data from proficiency testing and validation studies of structurally similar N-methyl carbamate pesticides. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to select an appropriate analytical strategy and to understand the expected performance of common analytical techniques.

The primary analytical methods discussed are High-Performance Liquid Chromatography with post-column derivatization and Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of a suitable method is typically a trade-off between sensitivity, selectivity, throughput, and the available instrumentation.

Data Presentation: Performance of Analytical Methods for Carbamate Analysis

The following tables summarize typical performance characteristics for the quantification of various N-methyl carbamate pesticides using HPLC-FLD, LC-MS/MS, and GC-MS. These values are indicative of the performance that can be expected for the analysis of this compound with appropriate method development and validation.

Table 1: Performance Characteristics of HPLC-FLD for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.999Aldicarb, Carbofuran, Methomyl
Limit of Detection (LOD)0.01 - 0.5 µg/LVarious Carbamates[1]
Limit of Quantification (LOQ)~1 µg/LVarious Carbamates[1]
Accuracy (Recovery)85% - 97%Organophosphorus and Carbamate Pesticides[1]
Precision (%RSD)< 5%5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol[1]

Table 2: Performance Characteristics of LC-MS/MS for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.99Multiple Pesticide Classes
Limit of Detection (LOD)0.01 - 1 µg/kgMycotoxins[2]
Limit of Quantification (LOQ)0.1 - 5 µg/kgMycotoxins[2]
Accuracy (Recovery)70% - 120%Various Pesticides
Precision (%RSD)< 15%Mycotoxins[2]

Table 3: Performance Characteristics of GC-MS for Carbamate Analysis (with Derivatization)

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.995N-methyl carbamates (as derivatives)
Limit of Detection (LOD)0.5 - 5 µg/LN-TFA derivatives of carbamates[3]
Limit of Quantification (LOQ)2 - 20 µg/LN-TFA derivatives of carbamates[3]
Accuracy (Recovery)80% - 110%N-methyl carbamates
Precision (%RSD)< 10%N-methyl carbamates

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for carbamate analysis and should be adapted and validated for the specific matrix and analytical requirements for this compound.

1. Sample Preparation: QuEChERS Method for Solid Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.

  • Step 1: Homogenization & Extraction

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (with 1% acetic acid for improved stability of some carbamates).

    • Add internal standards.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge to separate the layers.

  • Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube.

    • The d-SPE tube contains a primary secondary amine (PSA) sorbent to remove organic acids and sugars, and C18 to remove non-polar interferences. MgSO₄ is also present to remove excess water.

    • Vortex for 1-2 minutes and centrifuge.

    • The final extract is filtered and is ready for analysis by HPLC-FLD, LC-MS/MS, or GC-MS (after derivatization).

2. HPLC-FLD Analysis (Based on EPA Method 531.1)

This method is a robust and sensitive technique for the analysis of N-methyl carbamates.[4]

  • HPLC System Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with water and methanol or acetonitrile.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 35-40 °C.

  • Post-Column Derivatization:

    • The column effluent is mixed with a hydrolysis reagent (e.g., NaOH) at an elevated temperature to hydrolyze the carbamates to methylamine.

    • The methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[4][5]

  • Fluorescence Detection:

    • Excitation Wavelength: ~330-340 nm.

    • Emission Wavelength: ~450-465 nm.[4]

3. LC-MS/MS Analysis

LC-MS/MS offers high selectivity and sensitivity and is becoming the method of choice for multi-residue analysis.

  • LC System Conditions:

    • Column: C18 or similar reversed-phase column.

    • Mobile Phase: Gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

  • MS/MS System Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for carbamates.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for each analyte to ensure identity confirmation.

4. GC-MS Analysis (with Derivatization)

Direct GC analysis of N-methyl carbamates can be challenging due to their thermal instability.[1] Derivatization is often required to produce more stable and volatile compounds.

  • Derivatization:

    • A common approach is trifluoroacetylation (TFA) of the carbamate.[3]

    • Alternatively, the carbamates can be hydrolyzed to their corresponding phenols, which are then derivatized.

  • GC-MS System Conditions:

    • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysixane phase.

    • Inlet: Split/splitless or Pulsed-Pressure Splitless inlet.

    • Carrier Gas: Helium or Hydrogen.

    • MS Conditions: Electron Ionization (EI) with scanning or Selected Ion Monitoring (SIM) for increased sensitivity.

Mandatory Visualizations

Experimental Workflow for Carbamate Analysis

G Figure 1: General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup HPLC HPLC-FLD Cleanup->HPLC LCMS LC-MS/MS Cleanup->LCMS GCMS GC-MS (with Derivatization) Cleanup->GCMS Quant Quantification HPLC->Quant LCMS->Quant Confirm Confirmation LCMS->Confirm GCMS->Quant GCMS->Confirm

Caption: General Experimental Workflow for Carbamate Analysis.

Signaling Pathway for HPLC-FLD Post-Column Derivatization

G Figure 2: HPLC-FLD Post-Column Derivatization Analyte This compound Hydrolysis Hydrolysis (NaOH, Heat) Analyte->Hydrolysis Methylamine Methylamine Hydrolysis->Methylamine OPA_reagent OPA + Thiol Methylamine->OPA_reagent Fluorophore Fluorescent Isoindole Derivative OPA_reagent->Fluorophore Detector Fluorescence Detector (Ex: ~340nm, Em: ~465nm) Fluorophore->Detector

Caption: HPLC-FLD Post-Column Derivatization Pathway.

Logical Relationship for Method Selection

G Figure 3: Method Selection Logic Start Define Analytical Needs Sensitivity High Sensitivity Required? Start->Sensitivity Confirmation High Confidence in Identification Needed? Sensitivity->Confirmation No LCMS LC-MS/MS Sensitivity->LCMS Yes Thermal Analyte Thermally Stable? Confirmation->Thermal No Confirmation->LCMS Yes HPLC HPLC-FLD Thermal->HPLC No GCMS GC-MS with Derivatization Thermal->GCMS Yes

Caption: Decision Tree for Analytical Method Selection.

References

Evaluating the Impact of Methyl N-(4-methylpyridin-3-yl)carbamate on Enzyme Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery and development, understanding the enzymatic interactions of novel compounds is a critical step. This guide provides a comparative framework for evaluating the potential enzyme inhibitory activity of Methyl N-(4-methylpyridin-3-yl)carbamate against three key enzymes: Acetylcholinesterase (AChE), Fatty Acid Amide Hydrolase (FAAH), and Monoacylglycerol Lipase (MAGL). Due to the current lack of publicly available data on the inhibitory effects of this compound, this document serves as a template to compare its performance with established inhibitors once experimental data is obtained.

Introduction to Target Enzymes

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Its inhibition is a key therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[1][3]

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) are the primary enzymes responsible for the degradation of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), respectively.[4][5] The endocannabinoid system is involved in regulating a wide range of physiological processes, including pain, mood, and appetite.[6][7] Inhibition of FAAH and MAGL can potentiate endocannabinoid signaling, making these enzymes attractive targets for the development of therapeutics for pain, anxiety, and inflammatory disorders.[8][9]

Comparative Analysis of Enzyme Inhibition

The following tables provide a summary of the inhibitory potency (IC50 values) of well-characterized inhibitors for AChE, FAAH, and MAGL. These values serve as a benchmark for comparison once the inhibitory activity of this compound is determined.

Table 1: Comparison of Acetylcholinesterase (AChE) Inhibitors

CompoundTarget EnzymeIC50 ValueNotes
This compound AChEData not available
DonepezilAChE~53.6 ng/mL (in vivo, plasma)[10]Used in the treatment of Alzheimer's disease.
GalantamineAChEVaries with experimental conditions[11]Natural alkaloid used for Alzheimer's disease.
RivastigmineAChEVaries with experimental conditions[11]Carbamate inhibitor for Alzheimer's disease.
Carbamate derivatives 1-8AChE12.0 ± 2.01 to 61.3 ± 2.59 nM[12]Potent synthetic carbamate inhibitors.

Table 2: Comparison of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

CompoundTarget EnzymeIC50 Value (human FAAH unless noted)Notes
This compound FAAHData not available
URB597FAAH4.6 nM[13]Potent and orally bioavailable irreversible carbamate inhibitor.[8]
JZL195FAAH / MAGL12 nM (FAAH), 19 nM (MAGL)[14]Dual inhibitor of FAAH and MAGL.
4-Nonylphenylboronic acidFAAH9.1 nM[15]Potent and selective boronic acid-based inhibitor.
BIA 10-2474FAAH1.1-1.7 µM (rat)[16]Irreversible inhibitor with relatively poor specificity.
OL-135FAAHKi = 4.7 nM[14]Potent, reversible, and selective inhibitor.

Table 3: Comparison of Monoacylglycerol Lipase (MAGL) Inhibitors

CompoundTarget EnzymeIC50 Value (human MAGL unless noted)Notes
This compound MAGLData not available
JZL184MAGL8 nM[17]Potent, selective, and irreversible inhibitor.
KML29MAGL43 nM (rat)[17]Retains potency and selectivity for rat MAGL.
MAGLi 432MAGL4.2 nM (human), 3.1 nM (mouse)[18][19]Highly selective and potent non-covalent inhibitor.
MAGL inhibitor compound 23MAGL80 nM[20]Selective over CB1, CB2, FAAH, ABHD6, and ABHD12.

Experimental Protocols

Accurate and reproducible experimental design is paramount for the evaluation of enzyme inhibitors. The following are detailed methodologies for the key enzymatic assays.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.[11][21][22]

Principle: The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[21][23] The rate of color formation is directly proportional to AChE activity.[22]

Materials:

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Test compound (this compound) and positive controls (e.g., Donepezil)

  • 96-well microplate and plate reader

Procedure:

  • Plate Setup: In a 96-well plate, prepare blank, control, and test sample wells.

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[21]

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[21]

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of various concentrations of the test compound solution.[21]

  • Pre-incubation: Mix the components gently and incubate the plate for 10 minutes at 25°C.[21]

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [ (Control Rate - Sample Rate) / Control Rate ] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value from the dose-response curve.[11]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This assay measures FAAH activity using a fluorogenic substrate.[8][24][25]

Principle: FAAH hydrolyzes a non-fluorescent substrate, such as AMC-arachidonoyl amide, to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[25][26] The increase in fluorescence is proportional to FAAH activity.

Materials:

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Human recombinant FAAH enzyme

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compound and positive control (e.g., URB597)

  • 96-well white, flat-bottom plate and fluorescence microplate reader

Procedure:

  • Enzyme and Compound Preparation: Dilute the FAAH enzyme in assay buffer. Prepare serial dilutions of the test compound.

  • Plate Setup:

    • 100% Initial Activity Wells: 170 µL Assay Buffer + 10 µL diluted FAAH + 10 µL solvent.[25]

    • Background Wells: 180 µL Assay Buffer + 10 µL solvent.[25]

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL diluted FAAH + 10 µL of test compound dilutions.[25]

  • Pre-incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow inhibitor-enzyme interaction.[8]

  • Reaction Initiation: Add 10 µL of the FAAH substrate to all wells.

  • Measurement: Measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[8][25]

  • Calculation and IC50 Determination: Calculate the rate of reaction and determine the percent inhibition and IC50 value as described for the AChE assay.

Monoacylglycerol Lipase (MAGL) Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory potential of compounds on MAGL activity.[27][28]

Principle: MAGL cleaves a non-fluorescent substrate to release a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAGL activity.[27]

Materials:

  • MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

  • Human recombinant MAGL enzyme

  • MAGL fluorogenic substrate

  • Test compound and positive control (e.g., JZL184)

  • 96-well white, flat-bottom plate and fluorescence microplate reader

Procedure:

  • Enzyme and Compound Preparation: Dilute the MAGL enzyme in assay buffer. Prepare serial dilutions of the test compound.

  • Plate Setup:

    • Enzyme Wells: 40 µL Assay Buffer + 50 µL diluted MAGL enzyme.[27]

    • No Inhibitor Control: Add 5 µL of Assay Buffer to the enzyme wells.[27]

    • Inhibitor Wells: Add 5 µL of the test compound serial dilutions to the enzyme wells.[27]

    • Background Control: 95 µL Assay Buffer (no enzyme).[27]

  • Pre-incubation: Pre-incubate the plate for 30 minutes at 37°C, protected from light.[27]

  • Reaction Initiation: Add 10 µL of the MAGL substrate working solution to all wells.

  • Measurement: Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for the specific substrate used.

  • Calculation and IC50 Determination: Calculate the rate of reaction and determine the percent inhibition and IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can aid in understanding the context of the enzyme inhibition studies.

Signaling Pathways

Acetylcholine Signaling Pathway: Acetylcholine released from the presynaptic neuron binds to nicotinic or muscarinic receptors on the postsynaptic neuron, initiating a signal.[2][29][30] Acetylcholinesterase in the synaptic cleft rapidly hydrolyzes acetylcholine to terminate the signal.[1][2] Inhibitors of AChE prevent this breakdown, leading to an accumulation of acetylcholine and enhanced signaling.

Acetylcholine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pre_Neuron Acetylcholine (ACh) in Vesicles ACh_Released Released ACh Pre_Neuron->ACh_Released Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis Post_Receptor ACh Receptors (Nicotinic/Muscarinic) ACh_Released->Post_Receptor Binding Metabolites Choline + Acetate AChE->Metabolites Signal Signal Transduction Post_Receptor->Signal

Acetylcholine Signaling Pathway

Endocannabinoid Signaling Pathway: Endocannabinoids like anandamide and 2-AG are synthesized on demand in the postsynaptic neuron and act as retrograde messengers, binding to presynaptic CB1 receptors to modulate neurotransmitter release.[4][6][31] FAAH and MAGL in the postsynaptic and presynaptic compartments, respectively, are responsible for their degradation.

Endocannabinoid_Signaling cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic Presynaptic Neuron eCB_Synthesis Endocannabinoid (eCB) Synthesis Anandamide Anandamide eCB_Synthesis->Anandamide eCB_Released Released eCBs eCB_Synthesis->eCB_Released Release Two_AG 2-AG eCB_Synthesis->Two_AG FAAH FAAH Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor eCB_Released->CB1_Receptor Binding (Retrograde) Neuro_Release Neurotransmitter Release Modulation CB1_Receptor->Neuro_Release MAGL MAGL Two_AG->MAGL Degradation

Endocannabinoid Signaling Pathway

Experimental Workflow

The general workflow for evaluating a novel enzyme inhibitor is a multi-step process from initial screening to detailed characterization.

Experimental_Workflow A Compound Synthesis & Characterization B Primary Enzyme Screening (Single Concentration) A->B C Dose-Response Assay (IC50 Determination) B->C D Enzyme Kinetics Study (Mechanism of Inhibition) C->D E Selectivity Profiling (Against Related Enzymes) C->E D->E F Cell-Based Assays E->F G In Vivo Studies F->G

Enzyme Inhibitor Evaluation Workflow

References

Benchmark studies of Methyl N-(4-methylpyridin-3-yl)carbamate synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Methyl N-(4-methylpyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic protocols for this compound, a key intermediate in pharmaceutical synthesis. The synthesis is broken down into two main stages: the preparation of the precursor, 3-amino-4-methylpyridine, and its subsequent conversion to the final product. We present and compare high-yield methods for the precursor synthesis and propose two common protocols for the final carbamoylation step, providing a clear basis for methodological selection.

Part 1: Synthesis of the Key Intermediate: 3-amino-4-methylpyridine

The efficient synthesis of 3-amino-4-methylpyridine is critical for the overall process. Two primary high-yield methods have been identified in the literature: one starting from 4-methylpyridine-3-boronic acid and another from 3-bromo-4-methylpyridine.

Protocol 1.1: From 4-methylpyridine-3-boronic acid

This method utilizes a copper-catalyzed reaction of 4-methylpyridine-3-boronic acid with an ammonia source.[1][2]

Experimental Protocol:

  • In a flask equipped with a mechanical stirrer, add 27.4g (0.2mol) of 4-picoline-3-boronic acid, 50ml of methanol, 128g (1mol) of aqueous ammonia (28% mass concentration), and 2.9g (0.02mol) of copper(I) oxide.[2]

  • Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, filter the reaction mixture by suction.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the obtained solid from ethyl acetate to yield 3-amino-4-methylpyridine.[2]

Protocol 1.2: From 3-bromo-4-methylpyridine

This protocol involves a copper-catalyzed amination of 3-bromo-4-methylpyridine under pressure.[3]

Experimental Protocol:

  • In a high-pressure autoclave, add 300ml of methanol, 150g of 3-bromo-4-methylpyridine, and 5g of copper(II) sulfate.[3]

  • Introduce ammonia gas into the autoclave until the pressure reaches 5 atm.[3]

  • Heat the mixture to 160°C and maintain the reaction for 8 hours.[3]

  • After cooling, filter the mixture by suction.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethyl acetate to obtain 3-amino-4-methylpyridine.[3]

Part 2: Synthesis of this compound

Once 3-amino-4-methylpyridine is obtained, the final product can be synthesized through the formation of a carbamate bond. Below are two proposed protocols using common carbamoylating agents.

Protocol 2.1: Via Methyl Chloroformate

This is a traditional and widely used method for carbamate synthesis.

Proposed Experimental Protocol:

  • Dissolve 3-amino-4-methylpyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a reaction vessel.

  • Cool the solution to 0°C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

  • Slowly add methyl chloroformate (1.05 equivalents) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol 2.2: Via Dimethyl Carbonate

This method is considered a greener alternative to using phosgene derivatives like methyl chloroformate.

Proposed Experimental Protocol:

  • In a sealed reaction vessel, combine 3-amino-4-methylpyridine (1 equivalent) and dimethyl carbonate (used as both reagent and solvent).

  • Add a catalytic amount of a strong base, such as sodium methoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Heat the mixture to a temperature between 100-150°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and remove the excess dimethyl carbonate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 3-amino-4-methylpyridine.

ParameterProtocol 1.1 (from Boronic Acid)Protocol 1.2 (from 3-Bromo-4-picoline)
Starting Material 4-methylpyridine-3-boronic acid3-bromo-4-methylpyridine
Reaction Time 2 hours[2]8 hours[3]
Temperature Room Temperature[2]160°C[3]
Pressure Atmospheric5 atm[3]
Reported Yield 95%[2]95%[3]

Synthesis Workflow

The overall synthesis of this compound can be visualized as a two-step process. The first step is the formation of the key intermediate, 3-amino-4-methylpyridine, followed by the carbamoylation step.

G cluster_precursor Precursor Synthesis cluster_carbamate Carbamate Formation Starting_Material 4-methylpyridine (Precursor) 3_Bromo 3-bromo-4-methylpyridine Starting_Material->3_Bromo Bromination Boronic_Acid 4-methylpyridine-3-boronic acid Starting_Material->Boronic_Acid Borylation Intermediate 3-amino-4-methylpyridine 3_Bromo->Intermediate Amination (Protocol 1.2) Boronic_Acid->Intermediate Amination (Protocol 1.1) Methyl_Chloroformate Methyl Chloroformate (Protocol 2.1) Intermediate->Methyl_Chloroformate Dimethyl_Carbonate Dimethyl Carbonate (Protocol 2.2) Intermediate->Dimethyl_Carbonate Final_Product This compound Methyl_Chloroformate->Final_Product Dimethyl_Carbonate->Final_Product

Caption: Overall synthesis workflow for this compound.

References

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Carbamate Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on various carbamate derivatives, with a conceptual focus on structures akin to Methyl N-(4-methylpyridin-3-yl)carbamate, potent inhibitors of acetylcholinesterase (AChE). The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies, and visualizes the logical relationships inherent in QSAR studies.

Comparative Data of QSAR Models for Carbamate-Based AChE Inhibitors

The following table summarizes the statistical validation parameters from different QSAR models developed for various series of carbamate derivatives targeting acetylcholinesterase. This allows for a direct comparison of the predictive power and robustness of the models.

QSAR Model TypeDerivative SeriesKey Statistical ParametersReference
2D-QSAR32 Carbamate DerivativesR² = 0.81, R²adj = 0.78, Q²cv = 0.56, R²Test set = 0.82[1][2]
3D-QSAR (CoMFA)78 Carbamate Derivativesq² = 0.733, r² = 0.967, predictive r² = 0.732[3]
3D-QSAR (CoMSIA)78 Carbamate Derivativesq² = 0.641, r² = 0.936, predictive r² = 0.812[3]
3D-QSAR (CoMFA)31 Pyridone Methylsulfone Hydroxamate Inhibitorsq² = 0.622, r² = 0.978, RMSE = 0.102, r²p = 0.933[4]
3D-QSAR (CoMFA)1H-Pyrrolo[3,2-c] pyridine core inhibitorsq² = 0.583, Predr² = 0.751[5]
3D-QSAR (CoMSIA)1H-Pyrrolo[3,2-c] pyridine core inhibitorsq² = 0.690, Predr² = 0.767[5]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of QSAR studies.

In Vitro Acetylcholinesterase Inhibition Assay

The biological activity data (IC50 values) used to build the QSAR models are typically determined using an in vitro acetylcholinesterase inhibition assay. A common method is the Ellman's spectrophotometric method.

General Procedure:

  • Enzyme and Substrate Preparation: A solution of purified acetylcholinesterase (from electric eel or human recombinant) and the substrate, acetylthiocholine iodide (ATCI), are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Inhibitor Preparation: The carbamate derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.

  • Assay Reaction: The enzyme is pre-incubated with the inhibitor for a specific period. The reaction is initiated by adding the substrate (ATCI) and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Computational QSAR Modeling

The development of a robust QSAR model involves several key computational steps.

Typical Workflow:

  • Molecular Structure Preparation: The 2D structures of the carbamate derivatives are drawn using chemical drawing software and then converted to 3D structures. The structures are subsequently optimized using computational chemistry methods like Density Functional Theory (DFT) with a specific basis set (e.g., B3LYP/6-31G) to obtain their lowest energy conformation.[1]

  • Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be categorized as:

    • 1D Descriptors: Molecular weight, atom counts, etc.

    • 2D Descriptors: Topological indices, constitutional descriptors, etc.

    • 3D Descriptors: Steric (e.g., CoMFA), electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (e.g., CoMSIA).[3][4]

  • Data Set Splitting: The full dataset of molecules is typically divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive ability.[3]

  • Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable, usually expressed as pIC50).[1]

  • Model Validation: The developed QSAR model is rigorously validated to assess its statistical significance, robustness, and predictive power. Common validation metrics include:

    • Internal Validation: Leave-one-out cross-validation (q² or Q²cv).[1][3]

    • External Validation: Prediction of the activity of the test set molecules (predictive r² or R²Test set).[1][3]

Visualizations

The following diagrams illustrate the key processes and relationships in a typical QSAR study.

QSAR_Workflow cluster_Data_Preparation Data Preparation cluster_Model_Development Model Development cluster_Model_Validation Model Validation cluster_Application Application A Molecular Structure Input C Data Curation & pIC50 Conversion A->C B Biological Activity Data (IC50) B->C D Molecular Descriptor Calculation C->D Structures & Activities E Dataset Splitting (Training/Test) D->E F QSAR Model Generation (e.g., MLR, PLS) E->F Training Set G Internal Validation (e.g., Cross-validation) F->G H External Validation (Test Set Prediction) F->H Test Set I Model Acceptance/Rejection G->I H->I J Design of New Derivatives I->J Validated Model K Prediction of Biological Activity J->K

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Signaling_Pathway cluster_Synaptic_Cleft Synaptic Cleft cluster_Inhibition Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Carbamate Carbamate Inhibitor (e.g., this compound derivative) Carbamate->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by carbamate derivatives in the synaptic cleft.

References

Safety Operating Guide

Safe Disposal of Methyl N-(4-methylpyridin-3-yl)carbamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl N-(4-methylpyridin-3-yl)carbamate, fostering a culture of safety and compliance in your laboratory.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. While specific toxicity data is limited, it is recommended to handle this compound with the care due to a potentially hazardous substance. Always consult the most current Safety Data Sheet (SDS) for comprehensive safety information.

Key Hazard Summary

Hazard StatementPrecautionary Statement
Potential for skin and eye irritation.Avoid contact with skin and eyes.
May be harmful if inhaled or ingested.Avoid breathing dust, fume, gas, mist, vapors, or spray.
No specific data on carcinogenicity or reproductive toxicity.Handle with caution and use appropriate personal protective equipment.

Procedural Guide to Proper Disposal

Follow these steps to ensure the safe and compliant disposal of this compound and associated contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Ensure the following PPE is worn at all times when handling this chemical for disposal:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles or a face shield: To protect against splashes.

  • Laboratory coat: To prevent skin contact.

  • Closed-toe shoes: Standard laboratory practice.

Step 2: Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container: Collect all waste this compound in a clearly labeled, sealable, and chemically compatible container. The label should include the full chemical name: "Waste this compound" and the appropriate hazard symbols.

  • Solid Waste: For the pure compound or residues, carefully transfer the material into the designated waste container.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as weighing paper, pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste. Place these items in the same designated container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, followed by a solvent rinse if necessary), and collect all cleaning materials for disposal as hazardous waste.

Step 4: Storage and Final Disposal

Proper storage of the waste container is essential while awaiting final disposal.

  • Secure Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1] Follow all institutional protocols for waste manifest and record-keeping.

  • Approved Disposal Facility: The final disposal of this compound must be conducted at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge this chemical or its container into sewer systems or waterways.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Begin Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed, Compatible Container ppe->collect spill Spill Occurs ppe->spill segregate Segregate from Incompatible Waste collect->segregate store Store in Designated, Secure, Ventilated Area segregate->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs approved_disposal Dispose through an Approved Waste Disposal Plant contact_ehs->approved_disposal end Disposal Complete approved_disposal->end absorb Absorb with Inert Material spill->absorb collect_spill Collect Contaminated Material in Waste Container absorb->collect_spill collect_spill->segregate

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines.

References

Personal protective equipment for handling Methyl N-(4-methylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Methyl N-(4-methylpyridin-3-yl)carbamate, a compound requiring careful management in laboratory settings. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound belongs to the carbamate class of compounds, which are known to have varying levels of toxicity. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, the general hazards associated with carbamates include potential for serious eye irritation, skin irritation, and respiratory tract irritation.[1][2] Some carbamates are also suspected of causing cancer.[1][3][4] Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][5]To protect eyes from splashes, dust, or vapors that can cause serious irritation.[1][3]
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact, as carbamates can be absorbed through the skin.
Body Protection A lab coat or chemical-resistant suit.[5][6]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates.[1][5]Required when working outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to minimize the risk of exposure during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

  • Pre-use Inspection: Before starting any work, inspect all PPE for integrity. Do not use damaged gloves or other compromised equipment.

2. Handling Procedures:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]

  • Minimize Dust and Aerosols: Handle the solid compound carefully to minimize the generation of dust. If working with solutions, avoid the formation of aerosols.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1]

3. Spill and Emergency Procedures:

  • Small Spills: In the event of a small spill, carefully sweep up the solid material, trying not to raise dust. Place the material into a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.

  • Large Spills: For larger spills, evacuate the area and alert the appropriate safety personnel. Do not attempt to clean up a large spill without proper training and equipment.

  • First Aid - Eyes: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.

  • First Aid - Skin: In case of skin contact, remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • First Aid - Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Segregation: All waste containing this compound, including excess material, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and a description of the contents.

2. Disposal Method:

  • Licensed Disposal: The collected chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[8]

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Personal Protective Equipment prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate emergency_spill Spill Occurs handle_reaction->emergency_spill cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for Licensed Disposal cleanup_waste->cleanup_dispose emergency_action Follow Spill Cleanup Procedure emergency_spill->emergency_action emergency_first_aid Administer First Aid emergency_spill->emergency_first_aid emergency_action->cleanup_decontaminate

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.